(4-Nitro-phenyl)-acetaldehyde
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLKCBBPVHYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471616 | |
| Record name | (4-Nitrophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-05-5 | |
| Record name | (4-Nitrophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Nitro-phenyl)-acetaldehyde chemical properties and structure
An In-depth Technical Guide to (4-Nitro-phenyl)-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound (CAS No: 1460-05-5). It is intended to serve as a technical resource for professionals in research, development, and medicinal chemistry.
Core Chemical Properties and Structure
This compound is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with a nitro group at the para position relative to an acetaldehyde moiety.[1][2] This substitution pattern, featuring a potent electron-withdrawing nitro group, significantly influences the compound's reactivity, particularly at the aldehyde functional group.[1]
Chemical Structure
The IUPAC name for this compound is 2-(4-nitrophenyl)acetaldehyde.[1][3] Its structure is depicted below:
Chemical Identifiers and Descriptors
| Identifier | Value |
|---|---|
| CAS Number | 1460-05-5[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₇NO₃[1][2][6][7][8] |
| Molecular Weight | 165.15 g/mol [1][3][6][7][8] |
| InChI Key | NDXLKCBBPVHYSO-UHFFFAOYSA-N[1][3][5] |
| Canonical SMILES | C1=CC(=CC=C1CC=O)--INVALID-LINK--[O-][3] |
| Synonyms | 2-(4-Nitrophenyl)acetaldehyde, 4-Nitrophenylethanal, 4-Nitrobenzeneacetaldehyde[4][7] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The compound is typically an orange to light yellow solid and exhibits moderate to high polarity, which influences its solubility.[2][5][7]
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 85-86 °C | [4][7][8] |
| Boiling Point | 315.4 ± 17.0 °C (Predicted) | [4][7][8] |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [4][7][8] |
| Appearance | Orange Solid / White to light yellow solid | [5][7] |
| Solubility | Hydrolyzes in aqueous solutions; Likely soluble in organic solvents. | [1][2] |
| Storage | Store in freezer (-20°C), in a dark place, under an inert atmosphere. |[5][7] |
Spectroscopic Data
Key spectroscopic features for the characterization of this compound are outlined below. These data are critical for confirming the compound's identity and purity.[1]
Spectroscopic Characterization Data
| Technique | Characteristic Peaks/Signals |
|---|---|
| ¹H NMR | Aldehyde proton: δ 9.8–10.2 ppm; Aromatic protons (near nitro group): δ 8.2–8.5 ppm |
| FT-IR | C=O stretch: ~1720 cm⁻¹; Asymmetric NO₂ stretch: ~1520 cm⁻¹; Symmetric NO₂ stretch: ~1350 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M⁺): m/z 165 |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the oxidation of the corresponding alcohol, 4-nitrophenylethanol.[1]
Experimental Protocol: Oxidation of 4-Nitrophenylethanol
This protocol describes a common laboratory-scale synthesis.
Objective: To synthesize this compound via the oxidation of 4-nitrophenylethanol using pyridinium chlorochromate (PCC).
Materials:
-
4-Nitrophenylethanol
-
Pyridinium chlorochromate (PCC) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Celite
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenylethanol in anhydrous dichloromethane (DCM).
-
Oxidation: Add pyridinium chlorochromate (PCC) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts. Wash the filter cake with additional DCM.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization from an ethanol-water mixture (e.g., 3:1 ratio) to yield pure this compound.[1]
Caption: Oxidation of 4-nitrophenylethanol to the target aldehyde.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two functional groups: the aldehyde and the nitro group.[1]
-
Aldehyde Group: The aldehyde is highly electrophilic, readily participating in nucleophilic addition and condensation reactions.[1][2] This makes it a valuable precursor for creating more complex molecules.
-
Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring and can undergo redox reactions, potentially generating reactive intermediates.[1]
This dual reactivity makes the compound a key intermediate in the production of various high-value chemicals.
Caption: Reactivity profile and applications of the title compound.
Applications in Synthesis
-
Pharmaceuticals: It is a precursor for synthesizing complex heterocyclic compounds, such as tetrahydroisoquinoline derivatives, which are investigated as potential enzyme inhibitors for treating diseases like cancer.[1]
-
Agrochemicals: Its reactivity allows it to be a building block in the creation of new agrochemical products.[1]
-
Dyes and Pigments: The compound is utilized in the industrial manufacturing of dyes and pigments.[1]
-
Biochemical Research: It is employed in biochemical assays to study enzyme kinetics and mechanisms involving aldehyde groups.[1]
Biological Activity and Safety
Biological Profile
Research indicates that compounds containing nitrophenyl groups may possess antioxidant and anticancer properties.[1] The proposed mechanism of action involves the aldehyde group forming covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential inhibition of their activity.[1] The nitro group may also participate in redox cycling, generating reactive intermediates.[1]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
-
Handling: Use in a well-ventilated area.[9] Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing.[9] Avoid formation of dust and prevent contact with skin and eyes.[9] Keep away from sources of ignition.[9][10]
-
First Aid: In case of inhalation, move the individual to fresh air.[9] For skin contact, wash thoroughly with soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[11] Seek medical attention if symptoms persist.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. CAS 1460-05-5: this compound | CymitQuimica [cymitquimica.com]
- 3. (4-Nitrophenyl)acetaldehyde | C8H7NO3 | CID 11744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1460-05-5 [amp.chemicalbook.com]
- 5. This compound | 1460-05-5 [sigmaaldrich.com]
- 6. aldlab-chemicals_this compound [aldlab.com]
- 7. This compound | 1460-05-5 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. airgas.com [airgas.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of (4-Nitro-phenyl)-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
(4-Nitro-phenyl)-acetaldehyde is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity, stemming from the presence of both a nitro group and an aldehyde functional group, allows for its participation in a wide range of chemical transformations. This technical guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in their synthetic endeavors.
Core Synthesis Routes
Several viable synthetic pathways to this compound have been reported in the chemical literature. The most prominent and practical of these include:
-
Oxidation of 4-nitrophenylethanol: A reliable method involving the oxidation of the corresponding alcohol.
-
Henry Reaction of 4-nitrobenzaldehyde followed by a Nef Reaction: A two-step approach that builds the carbon skeleton and then unmasks the aldehyde functionality.
-
Reaction of 4-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA): A direct approach to introduce the acetaldehyde moiety.
This guide will delve into the specifics of each of these routes, providing the necessary information for their practical implementation.
Route 1: Oxidation of 4-nitrophenylethanol
The oxidation of 4-nitrophenylethanol to this compound is a common and effective strategy. This transformation can be achieved using various oxidizing agents, with Swern and Dess-Martin periodinane (DMP) oxidations being among the most utilized due to their mild reaction conditions and high yields.
Signaling Pathway Diagram
Caption: Oxidation of 4-nitrophenylethanol.
Experimental Protocols
Method 1A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine to effect the oxidation.
-
Materials: 4-nitrophenylethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Dichloromethane (DCM), Diethyl ether, Water, Brine, Magnesium sulfate (MgSO₄).
-
Procedure:
-
A solution of oxalyl chloride (1.49 mmol) in dichloromethane (5 mL) is cooled to -78 °C.
-
A solution of dimethyl sulfoxide (2.98 mmol) in dichloromethane (1 mL) is added dropwise. The reaction mixture is stirred for 5 minutes.
-
A solution of 4-nitrophenylethanol (1.24 mmol) in dichloromethane (1.5 mL) is then added to the reaction mixture.
-
After stirring for 5 minutes, triethylamine (6.20 mmol) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
-
Method 1B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane oxidation offers a mild and selective alternative, often with simpler workup procedures.[1]
-
Materials: 4-nitrophenylethanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-nitrophenylethanol (27.6 mmol) in DCM (150 mL) at 0 °C is added Dess-Martin periodinane (33.2 mmol).[1]
-
The reaction mixture is stirred at room temperature and monitored by TLC until completion (typically 1-4 hours).
-
Upon completion, the reaction is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product can be purified by silica gel chromatography.
-
Quantitative Data
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Swern Oxidation | 4-nitrophenylethanol | Oxalyl chloride, DMSO, Triethylamine | DCM | -78 to RT | 15-30 min | Typically >90 |
| DMP Oxidation | 4-nitrophenylethanol | Dess-Martin Periodinane | DCM | 0 to RT | 1-4 h | Typically >90[1] |
Route 2: Henry Reaction followed by Nef Reaction
This two-step sequence first constructs the C-C bond between 4-nitrobenzaldehyde and nitromethane to form a β-nitro alcohol, which is then converted to the target aldehyde via a Nef reaction.
Experimental Workflow Diagram
Caption: Henry-Nef reaction sequence.
Experimental Protocols
Step 1: Henry (Nitroaldol) Reaction
-
Materials: 4-nitrobenzaldehyde, Nitromethane, Imidazole, Mortar and pestle, Diethyl ether, Distilled water.
-
Procedure:
-
In a mortar, combine 4-nitrobenzaldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).[2]
-
Gently grind the mixture using a pestle. The reaction progress can be monitored by TLC. The mixture will likely become a sticky paste.[2]
-
After completion (typically a few hours), the reaction mixture is taken up in diethyl ether and washed with water to remove the catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-(4-nitrophenyl)-2-nitroethanol.
-
Step 2: Nef Reaction
The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic conditions.
-
Materials: 1-(4-nitrophenyl)-2-nitroethanol, Sulfuric acid, Water, Diethyl ether.
-
Procedure:
-
The crude 1-(4-nitrophenyl)-2-nitroethanol is dissolved in a suitable solvent like methanol.
-
The solution is cooled in an ice bath, and a solution of sodium methoxide in methanol is added to form the nitronate salt.
-
This solution of the nitronate salt is then added slowly to a cold, stirred solution of aqueous sulfuric acid.
-
The reaction is stirred for a short period (e.g., 15-30 minutes) and then extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude this compound is then purified by column chromatography.
-
Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Henry Reaction | 4-nitrobenzaldehyde | Nitromethane, Imidazole | Solvent-free | Room Temp. | 2-4 h | High (often >90)[2] |
| Nef Reaction | 1-(4-nitrophenyl)-2-nitroethanol | H₂SO₄, H₂O | Methanol/Water | 0 to RT | 15-30 min | Moderate to Good |
Route 3: From 4-nitrotoluene via Enamine Intermediate
This method involves the condensation of 4-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is subsequently hydrolyzed to the desired aldehyde. A similar procedure for the ortho-isomer has been reported with high yield.[3]
Logical Relationship Diagram
Caption: Synthesis from 4-nitrotoluene.
Experimental Protocol
-
Materials: 4-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Piperidine, N,N-dimethylformamide (DMF), Hydrochloric acid (18% aqueous solution), Diethyl ether.
-
Procedure:
-
A solution of 4-nitrotoluene, DMF-DMA, and a catalytic amount of piperidine in DMF is heated at reflux. The reaction progress is monitored by TLC.
-
After completion, the volatile components are removed under reduced pressure.
-
The residue, containing the crude trans-β-dimethylamino-4-nitrostyrene, is then subjected to hydrolysis with an 18% aqueous solution of hydrochloric acid with heating.
-
After cooling, the reaction mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography.
-
Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Condensation | 4-nitrotoluene | DMF-DMA, Piperidine | DMF | Reflux | Several hours | High | - |
| Hydrolysis | Enamine Intermediate | 18% Aq. HCl | Water | Heating | 1-2 h | 83 (for o-isomer)[3] | 98.1 (for o-isomer)[3] |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct routes. The choice of method will depend on factors such as the availability of starting materials, the scale of the reaction, and the desired purity of the final product. The oxidation of 4-nitrophenylethanol offers a direct and high-yielding approach, with modern reagents like Dess-Martin periodinane providing mild conditions. The Henry-Nef reaction sequence is a classic and reliable method for constructing the molecule from readily available precursors. Finally, the condensation of 4-nitrotoluene with DMF-DMA presents a potentially efficient route, particularly if the high yields reported for the ortho-isomer can be replicated for the para-isomer. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
Spectroscopic Profile of (4-Nitro-phenyl)-acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Nitro-phenyl)-acetaldehyde (CAS No. 1460-05-5), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the structural integrity of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.82 | Triplet (t) | 1.70 | 1H | Aldehyde (-CHO) |
| 8.26-8.21 | Multiplet (m) | - | 2H | Aromatic (H-2, H-6) |
| 7.42-7.37 | Multiplet (m) | - | 2H | Aromatic (H-3, H-5) |
| 3.87 | Doublet (d) | 1.70 | 2H | Methylene (-CH₂-) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 197.33 | Aldehyde Carbonyl (C=O) |
| 147.53 | Aromatic (C-4, C-NO₂) |
| 139.41 | Aromatic (C-1) |
| 130.73 | Aromatic (C-2, C-6) |
| 124.19 | Aromatic (C-3, C-5) |
| 50.17 | Methylene (-CH₂) |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are detailed below.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2900 | Medium | Aliphatic C-H Stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1720 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~850 | Strong | p-Substituted Benzene C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 165 | [M]⁺ | Molecular Ion |
| 353.0741 | [2M+Na]⁺ | High-Resolution MS (ESI) |
Theoretical [2M+Na]⁺ for C₁₆H₁₄N₂NaO₆: 353.0744
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. ¹H NMR spectra are acquired with 16 scans, and ¹³C NMR spectra are acquired with 1024 scans. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. The spectrum is an average of 32 scans.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is performed on an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source via direct infusion. The data is acquired in positive ion mode.
Visualization of Spectroscopic Analysis Workflow
The logical flow for the spectroscopic characterization of this compound is depicted in the following diagram.
CAS number 1460-05-5 properties and hazards
An In-depth Technical Guide on the Properties and Hazards of 4-Phenyl-1,2,3,6-tetrahydropyridine and its Analogue MPTP
Disclaimer: The user-provided CAS number 1460-05-5 could not be definitively associated with a specific chemical substance in the conducted searches. However, due to the relevance of the topic to neuroscientific research, this guide focuses on the closely related and well-documented compound, 4-Phenyl-1,2,3,6-tetrahydropyridine, and its neurotoxic analogue, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a potent neurotoxin used extensively in research to model Parkinson's disease.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, hazards, and biological activities of 4-Phenyl-1,2,3,6-tetrahydropyridine and MPTP.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride and MPTP.
Table 1: Physical and Chemical Properties of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
| Property | Value | Source |
| CAS Number | 43064-12-6 | [1] |
| Molecular Formula | C₁₁H₁₄ClN | [2] |
| Molecular Weight | 195.69 g/mol | [2] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 202-203.5 °C | [1] |
| Solubility | Soluble in water. Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [3] |
Table 2: Physical and Chemical Properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
| Property | Value | Source |
| CAS Number | 28289-54-5 | |
| Molecular Formula | C₁₂H₁₅N | [4] |
| Molecular Weight | 173.25 g/mol | [4] |
| Appearance | Crystals | [4] |
| Synonyms | MPTP | [4] |
Hazards and Safety Information
Both 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride and MPTP are hazardous substances and should be handled with extreme caution in a laboratory setting.
Table 3: GHS Hazard Classification for 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
| Hazard Class | Category | GHS Statement | Source |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [2] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [2] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer | [2] |
Safety Precautions for 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride:
-
Signal Word: Danger
-
Precautionary Statements: P201, P280, P301 + P310 + P330, P302 + P352 + P312, P304 + P340 + P311
-
Personal Protective Equipment: Dust mask type N95 (US), Eyeshields, Gloves
Table 4: GHS Hazard Classification for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
| Hazard Class | Category | GHS Statement | Source |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [4] |
| Specific Target Organ Toxicity, Single Exposure | 1 | H370: Causes damage to organs | [4] |
Safety Precautions for MPTP:
-
Signal Word: Danger[4]
-
Human Toxicity: Ingestion of MPTP can cause selective damage to cells in the substantia nigra, leading to chronic Parkinsonism.[4]
Biological Activity and Mechanism of Neurotoxicity
MPTP is a well-established neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a critical tool for creating animal models of Parkinson's disease.[4][5][6] The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP⁺).
The mechanism of MPTP-induced neurotoxicity is a multi-step process:
-
Metabolic Activation: MPTP is metabolized by monoamine oxidase B (MAO-B) in glial cells to MPP⁺.[7][8]
-
Neuronal Uptake: MPP⁺ is then taken up by dopamine neurons through the dopamine transporter (DAT).[7]
-
Mitochondrial Impairment: Inside the neurons, MPP⁺ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[7][8]
-
Oxidative Stress and Cell Death: This inhibition leads to a cascade of deleterious events, including impaired mitochondrial respiration, overproduction of free radicals, and ultimately, apoptotic cell death of dopaminergic neurons.[5]
Caption: Mechanism of MPTP-induced neurotoxicity.
Experimental Protocols
Detailed experimental protocols for working with these compounds are critical due to their toxicity. While specific, step-by-step synthesis protocols were not available in the search results, general synthetic approaches for tetrahydropyridines are mentioned.
General Synthesis of 1,2,3,6-Tetrahydropyridines:
Several synthetic strategies for preparing 1,2,3,6-tetrahydropyridines have been developed, including:
-
Palladium-catalyzed termolecular allenylation cascade followed by a ruthenium-catalyzed ring-closing metathesis.
-
Palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides.[9]
-
Aza-Diels-Alder reactions of nonactivated dienes and imines catalyzed by an ion-paired Lewis acid.[9]
-
A versatile reaction cascade involving rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by electrocyclization and subsequent reduction.[10]
Handling and Safety Protocol for MPTP (General Guidance):
Due to the extreme neurotoxicity of MPTP, strict safety protocols must be followed. This is a general outline and must be supplemented by institution-specific safety procedures.
-
Risk Assessment: A thorough risk assessment must be conducted before any work with MPTP.
-
Designated Area: All work with MPTP should be performed in a designated area, such as a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with appropriate chemical-resistant gloves is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A dedicated, disposable lab coat should be used.
-
Respirator: A respirator with appropriate cartridges may be necessary depending on the manipulation.
-
-
Decontamination: All surfaces and equipment must be decontaminated after use. A common decontamination solution is a solution of potassium permanganate.
-
Waste Disposal: All MPTP-contaminated waste must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
-
Emergency Procedures: Emergency procedures for spills and personnel exposure must be clearly defined and readily accessible.
Applications in Research
-
Parkinson's Disease Modeling: MPTP is invaluable for inducing a parkinsonian state in laboratory animals, allowing for the study of the disease's pathogenesis and the testing of potential therapeutic agents.[4][5]
-
Drug Development: The 4-phenyl-1,2,3,6-tetrahydropyridine scaffold has been identified as an important fragment for improving the potency of inhibitors for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).[11]
This guide provides a foundational understanding of the properties, hazards, and research applications of 4-Phenyl-1,2,3,6-tetrahydropyridine and its neurotoxic analogue, MPTP. Researchers must consult comprehensive safety data sheets and institutional safety guidelines before handling these compounds.
References
- 1. 4-苯基-1,2,3,6-四氢吡啶 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | C11H14ClN | CID 2723860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 43064-12-6 [m.chemicalbook.com]
- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
- 10. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the aldehyde group in (4-Nitro-phenyl)-acetaldehyde
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in (4-Nitro-phenyl)-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, CAS No. 1460-05-5, is a versatile aromatic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its chemical structure is characterized by a phenylacetaldehyde core with a nitro group (-NO₂) substituted at the para-position of the benzene ring. The presence of this strong electron-withdrawing nitro group significantly influences the reactivity of the aldehyde functionality. It enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack and a key participant in various condensation reactions.[2] This guide provides a comprehensive analysis of the reactivity of the aldehyde group in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below, providing essential data for its identification and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1460-05-5 | [1][2] |
| Molecular Formula | C₈H₇NO₃ | [2][3] |
| Molecular Weight | 165.15 g/mol | [1][3] |
| Melting Point | 85-86 °C | [4][5] |
| Boiling Point | 315.4 ± 17.0 °C (Predicted) | [4][5] |
| Appearance | Orange Solid | |
| InChI Key | NDXLKCBBPVHYSO-UHFFFAOYSA-N | [1][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR | δ 9.8–10.2 ppm (aldehyde proton, -CHO), δ 8.2–8.5 ppm (aromatic protons ortho to -NO₂) | [1] |
| FT-IR (cm⁻¹) | ~1720 (C=O stretch), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) | [1] |
| Mass Spectrometry | m/z 165 (Molecular Ion Peak [M]⁺) | [1] |
Core Reactivity of the Aldehyde Group
The electron-withdrawing nature of the para-nitro group deactivates the aromatic ring towards electrophilic substitution but powerfully activates the aldehyde group for nucleophilic addition. This activation is the cornerstone of its utility in synthesis.
Caption: Reaction pathways of this compound.
Oxidation and Reduction
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (4-Nitro-phenyl)-acetic acid. In biological systems, this conversion is catalyzed by aldehyde dehydrogenase (ALDH).[1] Chemical oxidation can be achieved using standard oxidizing agents.
-
Reduction: Conversely, the aldehyde is easily reduced to its primary alcohol, 2-(4-nitrophenyl)ethanol. This is typically accomplished using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition Reactions
The enhanced electrophilicity of the carbonyl carbon makes it an excellent substrate for nucleophilic addition.
-
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the aldehyde, followed by an acidic workup, yields a secondary alcohol.[6][7] This reaction is a powerful tool for forming new carbon-carbon bonds.
Caption: Mechanism of the Grignard reaction.
Condensation Reactions
This compound is an excellent electrophilic partner in various condensation reactions, which typically involve nucleophilic addition followed by dehydration.
-
Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol.[8][9][10] The products are valuable synthetic intermediates that can be further converted to amino alcohols or nitroalkenes.[8]
-
Knoevenagel Condensation: This is a reaction between the aldehyde and a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid) in the presence of a weak base like piperidine or pyridine.[11][12][13] The reaction yields an α,β-unsaturated product after dehydration.[11][12]
-
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[14] It involves the reaction with a phosphonium ylide (Wittig reagent). The stereochemical outcome ((E) or (Z)-alkene) depends on the stability of the ylide used.[14][15]
-
Aldol Condensation: As an aldehyde lacking α-hydrogens, this compound cannot self-condense. However, it can act as the electrophilic partner in a crossed-aldol condensation with an enolizable ketone or aldehyde (e.g., acetone).
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following section provides generalized yet detailed protocols for key reactions involving this compound.
General Workflow for Synthesis and Purification
The synthesis of this compound often involves the oxidation of the corresponding alcohol or the nitration of a protected phenylacetaldehyde derivative.[1]
Caption: Workflow for the synthesis of this compound.
Protocol for Knoevenagel Condensation with Malononitrile
This protocol describes a catalyst-free condensation in an aqueous medium, highlighting a green chemistry approach.
-
Reactant Preparation: In a glass vial, combine this compound (1.00 mmol, 1.00 equiv.) and malononitrile (1.00 mmol, 1.00 equiv.).
-
Solvent Addition: Add 2 mL of deionized water to the vial.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion (typically 2-18 hours).
-
Workup: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., CHCl₃, 3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product, 2-((4-nitrophenyl)methylene)malononitrile.
(Note: This protocol is adapted from a general procedure for aldehyde condensations and may require optimization).[16]
Protocol for Reduction to 2-(4-Nitrophenyl)ethanol
-
Dissolution: Dissolve this compound (1.00 mmol) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.10 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.
-
Extraction and Isolation: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude alcohol, which can be purified by column chromatography or recrystallization.
Summary of Reactions
The table below summarizes the key transformations of the aldehyde group in this compound.
Table 3: Summary of Key Reactions
| Reaction Type | Reagents | Major Product | Key Features |
| Reduction | NaBH₄ or LiAlH₄ | 2-(4-Nitrophenyl)ethanol | Conversion of aldehyde to primary alcohol. |
| Oxidation | CrO₃, PCC, ALDH | (4-Nitrophenyl)acetic acid | Conversion of aldehyde to carboxylic acid.[1] |
| Grignard Reaction | R-MgX, then H₃O⁺ | 1-Aryl-2-(4-nitrophenyl)ethanol | C-C bond formation; yields a secondary alcohol.[6][7] |
| Henry Reaction | R'-CH₂NO₂, Base | β-Nitro alcohol | C-C bond formation; versatile intermediate.[8][10] |
| Knoevenagel | Z-CH₂-Z, Weak Base | α,β-Unsaturated compound | Condensation with active methylene compounds.[11][12] |
| Wittig Reaction | Ph₃P=CHR, THF | 1-Alkenyl-4-nitrobenzene | Converts C=O to C=C double bond.[14][15] |
Conclusion
The aldehyde group in this compound exhibits heightened reactivity due to the strong electron-withdrawing effect of the para-nitro substituent. This electronic activation makes it an exceptionally useful and versatile intermediate for a wide array of chemical transformations, including oxidation, reduction, nucleophilic additions, and various condensation reactions. Its ability to readily form new carbon-carbon bonds underpins its importance in the synthesis of complex pharmaceutical compounds, dyes, and other high-value organic molecules.[1] Understanding the specific reactivity patterns detailed in this guide is essential for leveraging this compound to its full potential in research and development.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. CAS 1460-05-5: this compound | CymitQuimica [cymitquimica.com]
- 3. (4-Nitrophenyl)acetaldehyde | C8H7NO3 | CID 11744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 1460-05-5 [amp.chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Henry Reaction [organic-chemistry.org]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. rsc.org [rsc.org]
An In-Depth Technical Guide to the Physical Properties of (4-Nitro-phenyl)-acetaldehyde
This technical guide provides a comprehensive overview of the physical properties of (4-Nitro-phenyl)-acetaldehyde, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines key physical data, experimental protocols for property determination, and a representative synthetic workflow.
Core Physical Properties
This compound, also known as 2-(4-nitrophenyl)acetaldehyde, is an aromatic aldehyde building block utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[1]. Its chemical structure consists of a phenyl ring substituted with a nitro group and an acetaldehyde group, which imparts it with versatile reactivity[1].
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-nitrophenyl)acetaldehyde | [1][2] |
| CAS Number | 1460-05-5 | [1][3][4] |
| Molecular Formula | C8H7NO3 | [2][3][4][5][6][7] |
| Molecular Weight | 165.15 g/mol | [1][2][3][4][6][7] |
| Appearance | White to light yellow solid, Orange solid | [3] |
| Melting Point | 85-86 °C | [3][7] |
| Boiling Point | 315.4 ± 17.0 °C (Predicted) | [3][7] |
| 315.393 °C at 760 mmHg | [8] | |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of the compound.
The melting point of a solid crystalline compound is a critical indicator of its purity. The following is a standard protocol for its determination using a capillary melting point apparatus.
-
Sample Preparation: A small quantity of dry this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. For a pure substance, this should be a narrow range. The reported melting point for this compound is 85-86 °C[3][7].
As this compound is a solid at room temperature with a high predicted boiling point, its boiling point is typically determined under reduced pressure to prevent decomposition. The reported boiling point of 315.393 °C is at atmospheric pressure (760 mmHg) and is a predicted value[3][7][8]. Direct experimental determination at this temperature may not be feasible due to potential degradation of the compound.
A common laboratory-scale synthesis of this compound involves the controlled oxidation of 4-Nitrophenylethanol[1]. This method selectively oxidizes the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid[1].
-
Reaction Setup: 4-Nitrophenylethanol is dissolved in dichloromethane (DCM) in a reaction flask.
-
Oxidation: Pyridinium chlorochromate (PCC), in a quantity of 1.2 equivalents, is added to the solution. The mixture is stirred at room temperature for a period of 4 to 6 hours[1].
-
Workup: Following the completion of the reaction, the mixture is filtered through a pad of Celite to remove the chromium byproducts. The solvent (DCM) is then removed from the filtrate by evaporation under reduced pressure to yield the crude product[1].
-
Purification: The crude this compound is purified by recrystallization. An ethanol-water mixture in a 3:1 ratio is a suitable solvent system for this purpose, yielding the pure product[1].
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows related to this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. (4-Nitrophenyl)acetaldehyde | C8H7NO3 | CID 11744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1460-05-5 [amp.chemicalbook.com]
- 4. This compound 95% | CAS: 1460-05-5 | AChemBlock [achemblock.com]
- 5. This compound | 1460-05-5 [amp.chemicalbook.com]
- 6. aldlab-chemicals_this compound [aldlab.com]
- 7. This compound | 1460-05-5 [chemicalbook.com]
- 8. echemi.com [echemi.com]
Mechanism of action of (4-Nitro-phenyl)-acetaldehyde in biological systems
An In-depth Technical Guide on the Mechanism of Action of (4-Nitro-phenyl)-acetaldehyde in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a reactive organic molecule characterized by the presence of both an aldehyde and a nitro functional group on a phenyl ring.[1] While it serves as a versatile intermediate in organic synthesis for pharmaceuticals and dyes, its intrinsic biological activities are of significant interest to the scientific community.[1] This technical guide delineates the putative mechanism of action of this compound in biological systems. Drawing parallels from the known bioactivities of acetaldehyde and other nitroaromatic compounds, this document outlines its potential to induce cellular stress and interact with key biological pathways. The guide also furnishes detailed experimental protocols for assessing its biological effects and presents hypothetical quantitative data to serve as a practical reference for researchers.
Introduction
This compound, also known as 4-nitrophenylacetaldehyde, is an aromatic aldehyde with the chemical formula C₈H₇NO₃.[2] Its structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group, suggests a high potential for interaction with biological macromolecules. The aldehyde moiety can readily form covalent adducts with nucleophilic groups in proteins and DNA, while the nitro group can be subject to enzymatic reduction, leading to the formation of reactive nitroso and hydroxylamine intermediates.[2][3] These characteristics are indicative of a compound that may exhibit significant biological effects, including cytotoxicity and antimicrobial activity.
Proposed Mechanism of Action
Direct experimental evidence detailing the specific mechanism of action of this compound is limited in publicly available literature. However, based on the known biological effects of its parent compound, acetaldehyde, and other nitroaromatic molecules, a multi-faceted mechanism can be proposed. The primary drivers of its biological activity are likely the induction of oxidative stress, formation of macromolecular adducts, and disruption of cellular signaling pathways.
Induction of Oxidative Stress
The metabolism of the nitro group of this compound can lead to the generation of reactive oxygen species (ROS). This process, known as nitroreduction, can occur enzymatically and result in the formation of superoxide radicals and hydrogen peroxide.[4] An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can cause damage to lipids, proteins, and DNA.
Furthermore, the aldehyde group itself, akin to acetaldehyde, can contribute to oxidative stress by depleting cellular glutathione (GSH) levels and increasing the production of ROS.[5]
Diagram: Proposed Induction of Oxidative Stress
Caption: Proposed pathway for oxidative stress induction by this compound.
Formation of Macromolecular Adducts
The electrophilic nature of the aldehyde group in this compound makes it susceptible to nucleophilic attack from cellular macromolecules.
-
Protein Adducts: The aldehyde can react with the amino groups of lysine residues and the sulfhydryl groups of cysteine residues in proteins, forming Schiff bases and thioacetals, respectively. These modifications can alter protein structure and function, potentially leading to enzyme inhibition and disruption of cellular processes. The formation of such adducts is a known mechanism of acetaldehyde-induced toxicity.[3]
-
DNA Adducts: this compound may also form adducts with DNA bases, particularly guanine. These adducts can distort the DNA helix, leading to mutations and genomic instability if not repaired. Acetaldehyde is known to cause DNA damage and form various DNA adducts.[6]
Disruption of Cellular Signaling Pathways
By inducing oxidative stress and forming protein adducts, this compound could modulate the activity of key signaling pathways.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Acetaldehyde has been shown to activate stress-related MAPKs such as p38 and JNK.[7] It is plausible that this compound could trigger similar responses.
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Oxidative stress is a known activator of the NF-κB pathway. Acetaldehyde has been reported to activate NF-κB in some cell types.[8] Therefore, this compound-induced ROS production could lead to the activation of NF-κB and the subsequent expression of pro-inflammatory genes.
Diagram: Potential Effects on Signaling Pathways
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. himedialabs.com [himedialabs.com]
- 3. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]
- 4. Acetaldehyde Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Novel DNA Adducts Derived from Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Nitrophenyl Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The nitrophenyl scaffold, a benzene ring substituted with at least one nitro group, is a privileged pharmacophore in medicinal chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the physicochemical properties of the parent molecule, often imparting a diverse range of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and antiparasitic properties of nitrophenyl compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Anticancer Activity of Nitrophenyl Compounds
A growing body of evidence highlights the potential of nitrophenyl derivatives as potent anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and modulation of key signaling pathways that govern cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of nitrophenyl compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of nitrophenyl derivatives.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Human monocytic leukemia) | 3.06 | [1] |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 (Human breast adenocarcinoma) | 4.61 | [1] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Human monocytic leukemia) | 5.80 | [1] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (Human breast adenocarcinoma) | 5.23 | [1] |
| Compound 5h (a tetrahydroisoquinoline derivative) | PACA2 (Pancreatic cancer) | 25.9 | [2] |
| Compound 3 (a tetrahydroisoquinoline derivative) | PACA2 (Pancreatic cancer) | 53.5 | [2] |
| Compound 6b (a thieno[2,3-c]isoquinoline derivative) | A549 (Lung carcinoma) | 34.9 | [2] |
| Compound 9b (an isoquinoline derivative) | MCF7 (Human breast adenocarcinoma) | Not specified | [3] |
| Compound 3 (an isoquinoline derivative) | HEPG2 (Human liver cancer) | Not specified | [3] |
Mechanism of Action: Induction of Apoptosis and Modulation of MAPK Signaling
Nitrophenyl compounds often exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This process is intricately regulated by a network of signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) playing a pivotal role. The interplay between these pathways and the apoptotic machinery, involving proteins like Bax, Bcl-2, and caspases, is crucial for determining the cell's fate.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Nitrophenyl compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl compounds in the complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Nitrophenyl Compounds
Nitrophenyl derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria. Their mechanism of action often involves the disruption of essential cellular processes, such as cell wall synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.
| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitro-substituted chalcone derivative 6 | Various antibacterial strains | Not specified | [4] |
| Benzonaptho and tolyl substituted benzimidazoles | Various bacterial strains | 10-20 | [5] |
| Aminobenzylated 4-nitrophenol derivative 13 | Staphylococcus aureus, Enterococcus faecalis | Not specified | [6] |
| Nitrofurantoin derivative 2 | Acinetobacter baumannii | 4 µM | [5] |
| Nitrofurantoin derivative 16 | Acinetobacter baumannii | 4 µM | [5] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A key target for many antimicrobial agents is the bacterial cell wall, a structure essential for maintaining cell integrity and shape, which is absent in mammalian cells. Nitrophenyl compounds can interfere with the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Nitrophenyl compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Sterile saline or PBS
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the nitrophenyl compounds in the 96-well plate using the broth medium. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve the final desired inoculum concentration.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiparasitic Activity of Nitrophenyl Compounds
Nitrophenyl-containing molecules are effective against a range of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). A key feature of their antiparasitic action is their role as prodrugs, which are activated within the parasite.
Quantitative Data: In Vitro Antiparasitic Activity
The antiparasitic activity is typically expressed as the half-maximal effective concentration (EC50) or IC50.
| Compound ID/Name | Parasite Species | IC50/EC50 (µM) | Reference |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative 16 | Trypanosoma cruzi (amastigotes in LLC-MK2 cells) | 0.16 | [3] |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative 16 | Trypanosoma cruzi (amastigotes in C2C12 cells) | 0.13 | [3] |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative 19 | Trypanosoma cruzi (amastigotes in LLC-MK2 cells) | 0.10 | [3] |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative 19 | Trypanosoma cruzi (amastigotes in C2C12 cells) | 0.11 | [3] |
| 4-nitro-1H-imidazolyl compound 6 | Leishmania amazonensis (amastigotes) | 4.57 | [7] |
| 4-nitro-1H-imidazolyl compound 7 | Leishmania amazonensis (amastigotes) | 9.19 | [7] |
Mechanism of Action: Nitroreductase-Mediated Activation
Many nitrophenyl compounds are prodrugs that require activation by parasitic nitroreductases (NTRs). These enzymes, which are often absent or have different specificities in mammalian host cells, reduce the nitro group to generate highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates and reactive oxygen species (ROS). These reactive molecules can then damage parasitic DNA, proteins, and lipids, leading to parasite death.
Experimental Protocol: In Vitro Leishmania Amastigote Assay
This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.
Materials:
-
Leishmania species (e.g., L. donovani, L. amazonensis)
-
Macrophage cell line (e.g., THP-1, J774A.1)
-
Complete culture media for parasites and macrophages
-
96-well or 384-well plates
-
Nitrophenyl compounds
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Staining reagents (e.g., Giemsa, DAPI)
-
Microscope with imaging capabilities
Procedure:
-
Macrophage Differentiation (for THP-1 cells): Seed THP-1 monocytes in plates and treat with PMA (e.g., 50 ng/mL) for 48-72 hours to induce differentiation into adherent macrophages.
-
Infection: Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells with warm medium to remove any non-internalized promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the nitrophenyl compounds to the infected macrophages. Include appropriate controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification of Infection:
-
Fix the cells and stain with Giemsa or a fluorescent dye like DAPI to visualize macrophage and amastigote nuclei.
-
Using a microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage.
-
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration relative to the untreated control. Determine the EC50 value from the dose-response curve.
Conclusion
Nitrophenyl compounds represent a versatile and promising class of molecules with significant potential in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and antiparasitic applications, are underpinned by distinct and often potent mechanisms of action. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth exploration of their signaling pathway interactions will be crucial in translating the therapeutic potential of nitrophenyl derivatives into clinical applications.
References
- 1. scielo.br [scielo.br]
- 2. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.nyu.edu [med.nyu.edu]
- 6. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
(4-Nitro-phenyl)-acetaldehyde: A Versatile C2 Building Block in Modern Organic Synthesis
(An In-depth Technical Guide)
Abstract
(4-Nitro-phenyl)-acetaldehyde, a key aromatic aldehyde, serves as a pivotal building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the presence of a nitro group at the para position of the phenyl ring, render the adjacent aldehyde functionality highly reactive and amenable to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols for seminal reactions, quantitative data summaries, and visual representations of synthetic workflows are presented to aid researchers, scientists, and drug development professionals in harnessing the full potential of this versatile reagent.
Introduction
This compound, with the chemical formula C₈H₇NO₃, is a crystalline solid that has garnered significant attention as a versatile intermediate in organic synthesis. The presence of both a reactive aldehyde group and an electron-withdrawing nitro functionality imparts a unique chemical reactivity profile, making it a valuable precursor for a variety of important molecular scaffolds.[1] This guide will delve into the synthetic routes to access this building block and explore its applications in several cornerstone reactions of organic chemistry, including the Wittig reaction, the Henry reaction, reductive amination, and the Pictet-Spengler reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1460-05-5 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | 85-86 °C | [1] |
| Boiling Point | 315.4±17.0 °C (Predicted) | [1] |
| Appearance | White crystalline powder | [2] |
Synthesis of this compound
Several synthetic strategies have been reported for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Oxidation of 4-Nitrophenylethanol
A common laboratory-scale synthesis involves the oxidation of 4-nitrophenylethanol. Various oxidizing agents can be employed for this transformation.
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 82-90 |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | ~85 |
Nitration of Phenylacetaldehyde Acetal
An alternative approach involves the protection of the aldehyde group of phenylacetaldehyde as an acetal, followed by nitration and subsequent deprotection.
| Step | Reagents | Conditions | Yield (%) |
| Acetal Formation | Ethanol, p-toluenesulfonic acid | Reflux | - |
| Nitration | Fuming HNO₃, H₂SO₄ | 0–5 °C | 72–78 |
| Deprotection | Dilute HCl | - | - |
Applications in Organic Synthesis: Key Reactions and Protocols
The reactivity of the aldehyde functional group in this compound makes it a valuable substrate for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
Wittig Reaction: Synthesis of 4-Nitrostyrene Derivatives
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be reacted with a variety of phosphorus ylides to generate substituted 4-nitrostyrenes, which are themselves useful synthetic intermediates.[1]
Experimental Protocol: Synthesis of 4-Nitrostyrene
-
Materials:
-
This compound (1.0 equiv)
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Potassium tert-butoxide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-nitrostyrene.
-
Expected Yield: 70-85%
Caption: Wittig reaction of this compound.
Henry (Nitroaldol) Reaction: Synthesis of β-Nitroalcohols
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This compound reacts with nitroalkanes, such as nitromethane, to produce β-nitroalcohols, which are valuable precursors for the synthesis of amino alcohols and other biologically active molecules.[3]
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-2-nitroethanol
-
Materials:
-
This compound (1.0 equiv)
-
Nitromethane (5.0 equiv)
-
Triethylamine (Et₃N) (0.2 equiv)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound in ethanol, add nitromethane.
-
Cool the mixture to 0 °C and add triethylamine dropwise.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by flash column chromatography to afford 1-(4-nitrophenyl)-2-nitroethanol.
-
Expected Yield: 80-90%[4]
Caption: Henry reaction of this compound.
Reductive Amination: Synthesis of N-Substituted 2-(4-nitrophenyl)ethanamines
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding N-substituted 2-(4-nitrophenyl)ethanamine.[5][6]
Experimental Protocol: Synthesis of N-Benzyl-2-(4-nitrophenyl)ethanamine
-
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of this compound in DCE, add benzylamine and stir for 30 minutes at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-benzyl-2-(4-nitrophenyl)ethanamine.
-
Expected Yield: 85-95%[7]
Caption: Reductive amination of this compound.
Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The amine products from the reductive amination of this compound can undergo further transformations. For instance, 2-(4-nitrophenyl)ethylamine (obtained via reductive amination with ammonia) can serve as a substrate for the Pictet-Spengler reaction to construct tetrahydroisoquinoline scaffolds, which are prevalent in many natural products and pharmaceuticals.[8][9]
Experimental Protocol: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
-
Materials:
-
2-(4-Nitrophenyl)ethylamine (1.0 equiv)
-
Formaldehyde (37% aqueous solution) (1.5 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
-
Procedure:
-
Dissolve 2-(4-nitrophenyl)ethylamine in methanol.
-
Add concentrated HCl dropwise until the solution is acidic (pH ~1-2).
-
Add aqueous formaldehyde solution and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 6-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Expected Yield: 60-75%[10]
Caption: Pictet-Spengler reaction of 2-(4-nitrophenyl)ethylamine.
Biological Relevance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their biological activities. Notably, compounds containing the 4-nitrophenyl moiety have shown potential as anticancer agents.[11] The mechanism of action for many of these compounds is still under investigation, but some studies suggest that they may exert their effects through the induction of apoptosis and cell cycle arrest.[12] For instance, certain nitro-substituted compounds have been shown to downregulate the expression of key cell cycle proteins like cyclin E1.[12] The electron-withdrawing nature of the nitro group can also play a role in modulating the electronic properties of the molecule, potentially influencing its interaction with biological targets. Further research is needed to fully elucidate the specific signaling pathways involved.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its facile preparation and the high reactivity of its aldehyde group enable its participation in a wide range of chemical transformations, providing access to a diverse array of complex molecules. The key reactions highlighted in this guide—the Wittig reaction, Henry reaction, reductive amination, and the subsequent Pictet-Spengler reaction—demonstrate its utility in constructing important structural motifs found in pharmaceuticals and other functional materials. The detailed protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers seeking to incorporate this powerful synthetic tool into their research programs.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetrahydroisoquinoline Derivatives Using (4-Nitro-phenyl)-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinolines (THIQs) are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many alkaloids and pharmacologically active molecules.[1][2][3][4] Their derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects, making them attractive targets in drug discovery and development.[4][5][6][7] This document provides detailed application notes and protocols for the synthesis of tetrahydroisoquinoline derivatives utilizing (4-Nitro-phenyl)-acetaldehyde as a key building block, primarily through the Pictet-Spengler reaction. The subsequent reduction of the nitro group to an amino group, a common and valuable transformation, is also detailed.
Synthetic Strategy Overview
The primary synthetic route described herein is the Pictet-Spengler reaction, a robust method for constructing the tetrahydroisoquinoline scaffold.[8][9][10][11][12] This reaction involves the condensation of a β-phenylethylamine with an aldehyde, in this case, this compound, followed by an acid-catalyzed intramolecular cyclization.
A secondary, though less direct, approach involves the Bischler-Napieralski reaction, which entails the cyclization of a β-arylethylamide.[3][13][14][15][16][17] While not directly employing this compound, a derivative of it could be used to form the necessary amide precursor.
This document will focus on the Pictet-Spengler approach due to its direct utilization of the specified aldehyde.
Logical Workflow of the Synthesis
Caption: Synthetic workflow from starting materials to the final tetrahydroisoquinoline derivative.
Experimental Protocols
Protocol 1: Synthesis of 1-((4-Nitrophenyl)methyl)-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes the reaction of a generic β-phenylethylamine with this compound.
Materials:
-
β-Phenylethylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)ethan-1-amine)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve the β-phenylethylamine derivative (1.0 eq) in anhydrous dichloromethane.
-
Add this compound (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-((4-nitrophenyl)methyl)-tetrahydroisoquinoline derivative.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the conversion of the synthesized nitro-substituted tetrahydroisoquinoline to its amino counterpart via catalytic hydrogenation.[18][19][20]
Materials:
-
1-((4-Nitrophenyl)methyl)-tetrahydroisoquinoline derivative
-
Palladium on carbon (Pd/C, 10 wt. %), 5 mol %
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 1-((4-nitrophenyl)methyl)-tetrahydroisoquinoline derivative in methanol or ethanol in a suitable hydrogenation flask.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the 1-((4-aminophenyl)methyl)-tetrahydroisoquinoline derivative. Further purification by chromatography or recrystallization may be performed if necessary.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a hypothetical 6,7-dimethoxy-1-((4-nitrophenyl)methyl)-1,2,3,4-tetrahydroisoquinoline and its corresponding amino derivative.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Pictet-Spengler | 2-(3,4-dimethoxyphenyl)ethan-1-amine, this compound, TFA | DCM | 0 °C to RT | 18 | 75 |
| 2 | Nitro Reduction | 10% Pd/C, H₂ | MeOH | RT | 6 | 95 |
Table 2: Characterization Data of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spec (m/z) |
| 6,7-dimethoxy-1-((4-nitrophenyl)methyl)-1,2,3,4-tetrahydroisoquinoline | C₁₈H₂₀N₂O₄ | 328.36 | 8.15 (d, 2H), 7.35 (d, 2H), 6.60 (s, 1H), 6.55 (s, 1H), 4.20 (t, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 3.20-2.80 (m, 4H) | [M+H]⁺ 329.15 |
| 1-((4-Aminophenyl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | C₁₈H₂₂N₂O₂ | 298.38 | 7.00 (d, 2H), 6.65 (d, 2H), 6.58 (s, 1H), 6.52 (s, 1H), 4.10 (t, 1H), 3.84 (s, 3H), 3.79 (s, 3H), 3.65 (br s, 2H), 3.15-2.75 (m, 4H) | [M+H]⁺ 299.17 |
Signaling Pathways and Biological Relevance
Tetrahydroisoquinoline derivatives have been shown to interact with various biological targets. For instance, they can act as inhibitors of enzymes like phosphodiesterases (PDEs) or as antagonists for receptors such as the 5-hydroxytryptamine (5-HT) receptors.[5][7] The introduction of an amino group, as described in Protocol 2, provides a key functional handle for further derivatization to explore structure-activity relationships (SAR) and to potentially enhance binding to target proteins.
Below is a conceptual diagram illustrating how a synthesized THIQ derivative might interact with a hypothetical signaling pathway, for example, by inhibiting a kinase involved in a cancer cell proliferation pathway.
Caption: Conceptual diagram of a THIQ derivative inhibiting a kinase signaling pathway.
Conclusion
The use of this compound in the Pictet-Spengler reaction provides a direct and efficient route to novel tetrahydroisoquinoline derivatives. The subsequent reduction of the nitro group offers a versatile intermediate for the development of new chemical entities with potential therapeutic applications. The protocols and data presented here serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Addition Reactions with (4-Nitro-phenyl)-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
(4-Nitro-phenyl)-acetaldehyde is a versatile chemical intermediate characterized by an electrophilic aldehyde functional group and an electron-withdrawing nitro group on the phenyl ring. These features make it a valuable substrate for various nucleophilic addition reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The presence of acidic α-protons (protons on the carbon adjacent to the aldehyde group) and the strong electron-withdrawing nature of the para-nitro group significantly influence its reactivity, often enhancing the electrophilicity of the carbonyl carbon while also allowing for potential side reactions like self-condensation.
This document provides detailed application notes and representative protocols for key nucleophilic addition reactions involving this compound, including the Henry (Nitroaldol) Reaction, the Wittig Reaction, and the Aldol Reaction. The protocols provided are based on established methodologies for structurally similar aromatic aldehydes and serve as a starting point for experimental design and optimization.
The Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as this compound.[1][2] The resulting β-nitro alcohol is a valuable synthetic intermediate that can be further converted into nitroalkenes, β-amino alcohols, or α-nitro ketones.[1]
General Reaction Scheme
Where Ar = 4-Nitrophenyl
Data Presentation: Asymmetric Henry Reaction Parameters
The following data is derived from a highly analogous asymmetric Henry reaction between 4-nitrobenzaldehyde and nitromethane, demonstrating the potential for achieving high yield and enantioselectivity.[3] Optimization will be required for this compound.
| Aldehyde | Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Nitromethane | Chiral Organophosphorus Ligand + Cu(OAc)₂·H₂O (5 mol%) | Ethanol | RT | 72 | 78 | 94 | [3] |
Experimental Protocols
Representative Protocol for Asymmetric Henry Reaction
This protocol is adapted from a procedure using 4-nitrobenzaldehyde and should be optimized for this compound.[3]
Materials:
-
This compound
-
Nitromethane
-
Chiral Organophosphorus-Aziridine Catalyst (5.5 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol%)
-
Ethanol (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add the chiral organophosphorus catalyst (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%).
-
Add anhydrous ethanol (1.5 mL) to the flask.
-
Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.
-
To this solution, add this compound (1.0 mmol).
-
Add nitromethane (10.0 mmol) to the reaction mixture.
-
Stir the reaction magnetically at room temperature for 72 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure and purified by silica gel column chromatography to isolate the β-nitro alcohol product.
Visualization: Reaction Mechanism and Workflow
Caption: Mechanism of the base-catalyzed Henry reaction.
Caption: Experimental workflow for the Henry reaction.
The Wittig Reaction
The Wittig reaction transforms aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[4][5] This reaction is highly reliable for installing a double bond at a specific location. For this compound, this provides a direct route to substituted 4-nitrostyrenes.
General Reaction Scheme
Where Ar = 4-Nitrophenyl
Data Presentation: Wittig Reaction Parameters
The following data is from a one-pot aqueous Wittig reaction performed on 4-nitrobenzaldehyde. This greener procedure avoids anhydrous organic solvents and strong bases like n-butyllithium.[5]
| Aldehyde | Ylide Precursor | Base / Medium | Temp (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Ethyl bromoacetate + PPh₃ | Sat. aq. NaHCO₃ | Reflux | 1h | 85 | [5] |
Experimental Protocols
Representative Protocol for One-Pot Aqueous Wittig Reaction
This protocol is adapted from a procedure using 4-nitrobenzaldehyde and should be optimized for this compound.[5]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Ethyl bromoacetate (or other suitable alkyl halide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate and brine for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a stir bar, add this compound (3.3 mmol), triphenylphosphine (5.0 mmol), and 10 mL of saturated aqueous sodium bicarbonate solution.
-
To the stirring suspension, add ethyl bromoacetate (6.6 mmol) via syringe.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by silica gel column chromatography.
Visualization: Reaction Mechanism and Workflow
Caption: Mechanism of the Wittig reaction.
Caption: Workflow for a one-pot aqueous Wittig reaction.
The Aldol Reaction
The Aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. This compound can act as both the enolate precursor (due to its acidic α-protons) and the electrophile. This can lead to a self-aldol reaction or a crossed-aldol reaction with another carbonyl partner. The reaction is typically base-catalyzed.[6][7]
General Reaction Scheme (Self-Aldol)
Where Ar = 4-Nitrophenyl
Data Presentation: Aldol Reaction Parameters
The following data is from a direct asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, catalyzed by a chiral prolinamide derivative.[8] This highlights the potential for high stereocontrol in crossed-aldol reactions.
| Electrophile | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | Triprolinamide (20 mol%) | Toluene | 0 | 4 | 96 | 88:12 | 97 | [8] |
Experimental Protocols
Representative Protocol for a Crossed-Aldol Reaction
This protocol is a general procedure based on the reaction between an aldehyde and a ketone and should be optimized for this compound.[7]
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
1.0 M Sodium Hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.5 mmol) in ethanol (3 mL).
-
Add this compound (e.g., 2.0-4.0 mmol, excess may be required) to the solution and stir.
-
Add 2.5 mL of 1.0 M NaOH solution to the mixture.
-
Stir the reaction at room temperature. The reaction may be complete in minutes or may require gentle heating under reflux.
-
Monitor the reaction by TLC for the consumption of the limiting reagent.
-
Once complete, cool the reaction mixture to room temperature and then further in an ice-water bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a cold solution of 4% acetic acid in ethanol, followed by cold ethanol to remove residual base and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualization: Logical Relationship and Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds | MDPI [mdpi.com]
- 4. RU2432351C1 - Method of producing 4-nitrostyrene - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-Nitro-phenyl)-acetaldehyde in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of (4-Nitro-phenyl)-acetaldehyde as a scaffold for developing enzyme inhibitors, with a particular focus on Aldehyde Dehydrogenases (ALDHs). While direct studies on this compound as a potent enzyme inhibitor are limited, its chemical properties and structural similarity to known inhibitors suggest it as a valuable starting point for inhibitor design and screening campaigns.
Introduction
This compound is a versatile aromatic aldehyde that serves as a key intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group, presents multiple opportunities for interaction with biological macromolecules, including enzymes. The aldehyde moiety can form covalent adducts with nucleophilic residues in an enzyme's active site, leading to potential inhibition.[1] This document outlines the theoretical basis for its use as an enzyme inhibitor, provides detailed protocols for its experimental validation, and summarizes relevant data from related compounds.
Potential Mechanism of Action
The inhibitory potential of this compound is likely rooted in two key chemical features: the aldehyde group and the nitro group.
-
Covalent Modification by the Aldehyde Group: The electrophilic carbon of the aldehyde can be attacked by nucleophilic residues such as cysteine, lysine, or histidine within the enzyme's active site, forming a reversible or irreversible covalent bond. This is a common mechanism for aldehyde-containing inhibitors.
-
Role of the Nitro Group: The nitro group can act as a "masked electrophile."[2][3][4] Within the specific microenvironment of an enzyme's active site, it can be converted to a more reactive species, such as a nitronic acid tautomer, which can then covalently react with a nearby nucleophilic residue like cysteine.[2][3][4]
A proposed mechanism for the covalent inhibition of an enzyme with an active site cysteine by this compound is depicted below.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (4-Nitro-phenyl)-acetaldehyde as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitro-phenyl)-acetaldehyde is a valuable and highly reactive aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1] Its chemical structure, featuring an electron-withdrawing nitro group at the para position relative to the aldehyde functionality, makes it a key intermediate for the development of novel pharmaceuticals and agrochemicals.[1][2] The aldehyde group readily participates in nucleophilic addition and condensation reactions, while the nitro group can be further functionalized, offering a versatile scaffold for medicinal and agricultural chemistry.[1][2]
These notes provide detailed applications and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on tetrahydroisoquinoline derivatives with potential anticancer properties.
Pharmaceutical Applications: Synthesis of Tetrahydroisoquinoline-Based Anticancer Agents
The 5,6,7,8-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] this compound can be utilized in the construction of these complex heterocyclic systems, such as through the Pictet-Spengler reaction.[5][6]
Recent research has demonstrated the synthesis of novel THIQ derivatives incorporating a nitrophenyl group, which exhibit significant cytotoxic activity against various cancer cell lines.[3][4][7]
Quantitative Data: Synthesis Yields and Anticancer Activity
The following tables summarize the yields for the synthesis of key intermediates and the in vitro anticancer activity of the final tetrahydroisoquinoline derivatives.
Table 1: Synthesis Yields of Tetrahydroisoquinoline Precursors [3]
| Compound | Starting Materials | Reaction Type | Yield (%) |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone, cyanothioacetamide | Cyclocondensation | 96% |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone, cyanothioacetamide | Cyclocondensation | 93% |
| 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide | Precursor from above, 2-chloroacetamide | Alkylation | 91% |
Table 2: In Vitro Anticancer Activity (IC50) of Tetrahydroisoquinoline Derivatives [3][8][9][10]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5h | PACA2 (Pancreatic) | 25.9 |
| 3 | PACA2 (Pancreatic) | 53.5 |
| 5c | PACA2 (Pancreatic) | 60.1 |
| 5i | PACA2 (Pancreatic) | 73.4 |
| 6b | A549 (Lung) | 34.9 |
| 6g | A549 (Lung) | 46.3 |
| 6d | A549 (Lung) | 57.6 |
| Doxorubicin | PACA2 (Pancreatic) | >100 |
| Doxorubicin | A549 (Lung) | >100 |
Agrochemical Applications
While direct synthesis of commercial agrochemicals from this compound is not widely documented, the related compound, 4-nitrophenol, is a key precursor for important insecticides such as Triflumuron and Hexaflumuron. These are benzoylphenyl urea insecticides that act as insect growth regulators by inhibiting chitin synthesis. The structural similarity and reactivity of this compound suggest its potential as an intermediate in the synthesis of novel agrochemicals with similar modes of action. Further research in this area could lead to the development of new and effective crop protection agents.
Experimental Protocols
Protocol 1: Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione
This protocol describes the synthesis of a key tetrahydroisoquinoline precursor.[3]
Materials:
-
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone
-
Cyanothioacetamide
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone (1 equivalent) and cyanothioacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione.
Protocol 2: General Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde, such as this compound.[5][6]
Materials:
-
β-phenylethylamine derivative
-
This compound
-
Protic acid catalyst (e.g., HCl, H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve the β-phenylethylamine derivative (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add this compound (1.1 equivalents) to the solution.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline derivative.
Signaling Pathway and Experimental Workflow Diagrams
Apoptosis Induction by Tetrahydroisoquinoline Derivatives via MAPK Signaling
Tetrahydroisoquinoline derivatives synthesized from this compound precursors can induce apoptosis in cancer cells through the activation of the ERK1/2 and p38 MAPK signaling pathways. This leads to the downstream activation of caspase-9 and caspase-3, culminating in programmed cell death.
Caption: MAPK-mediated apoptosis by THIQ derivatives.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the typical workflow from the synthesis of tetrahydroisoquinoline derivatives to their biological evaluation.
Caption: Synthesis and evaluation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 1460-05-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Kinetics Studies Using (4-Nitro-phenyl)-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitro-phenyl)-acetaldehyde is an aromatic aldehyde that serves as a substrate for various oxidizing enzymes, most notably members of the Aldehyde Dehydrogenase (ALDH) superfamily. The study of enzyme kinetics with this substrate is crucial for understanding the metabolism of xenobiotic aldehydes, characterizing enzyme specificity, and for the screening of potential enzyme inhibitors in drug discovery programs. The presence of the nitro group on the phenyl ring influences the electronic properties of the aldehyde group, making it a valuable tool for probing the active site of enzymes that process aromatic aldehydes.
The primary method for assaying the enzymatic oxidation of this compound by NAD(P)+-dependent dehydrogenases is to monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH. This allows for a continuous, real-time measurement of enzyme activity.
Principle of the Assay
The enzymatic assay for Aldehyde Dehydrogenase (ALDH) activity using this compound as a substrate is based on the irreversible oxidation of the aldehyde to its corresponding carboxylic acid, (4-Nitro-phenyl)-acetic acid. This reaction is coupled with the reduction of the cofactor NAD+ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm. The rate of this absorbance increase is directly proportional to the enzyme activity under the specified assay conditions.
The reaction catalyzed by ALDH is as follows:
This compound + NAD+ + H₂O → (4-Nitro-phenyl)-acetic acid + NADH + H+
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1460-05-5 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Orange Solid |
| Solubility | Limited solubility in aqueous solutions. Soluble in organic solvents such as DMSO and methanol.[1] |
Table 2: Example Kinetic Parameters of Human ALDH Isozymes with this compound
| Enzyme Isoform | K_m_ (µM) | V_max_ (nmol/min/mg) | Substrate Inhibition |
| ALDH1A1 | 25 | 150 | Moderate |
| ALDH2 | 10 | 250 | Low |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer:
-
Prepare a 100 mM sodium pyrophosphate or potassium phosphate buffer.
-
Adjust the pH to 8.0-9.0, as most ALDH enzymes have an alkaline pH optimum.
-
The buffer should contain 1 mM EDTA to chelate any divalent metal ions that might interfere with the assay.
-
-
NAD+ Stock Solution:
-
Prepare a 50 mM stock solution of β-Nicotinamide adenine dinucleotide (NAD+) in deionized water.
-
Store the stock solution in aliquots at -20°C.
-
-
This compound Stock Solution:
-
Due to its limited aqueous solubility, prepare a 100 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO) or methanol.
-
Store this stock solution at -20°C, protected from light.
-
Safety Note: this compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.
-
-
Enzyme Solution:
-
Prepare a stock solution of the purified ALDH enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA for stability).
-
The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Protocol 2: Enzyme Kinetics Assay
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer assay. The volumes can be scaled down for use in a 96-well microplate reader.
-
Assay Setup:
-
Set up a reaction mixture in a 1 mL cuvette containing:
-
850 µL of Assay Buffer
-
100 µL of NAD+ Stock Solution (final concentration: 5 mM)
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Prepare dilutions of the stock solution in the assay buffer immediately before use. Keep the final concentration of the organic solvent (DMSO or methanol) below 1% (v/v) to minimize its effect on enzyme activity.
-
-
Include a blank control for each substrate concentration containing all components except the enzyme.
-
-
Reaction Initiation:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution.
-
Mix immediately by inverting the cuvette.
-
-
Data Acquisition:
-
Place the cuvette in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording a data point every 15-30 seconds.
-
Ensure that the initial reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Michaelis-Menten constant (K_m_) and the maximum velocity (V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Mandatory Visualizations
Caption: Enzymatic oxidation of this compound by ALDH.
Caption: General workflow for ALDH enzyme kinetics assay.
References
Application Note: Analytical Methods for the Quantification of (4-Nitro-phenyl)-acetaldehyde in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Nitro-phenyl)-acetaldehyde is a key intermediate in various organic syntheses, including the production of pharmaceuticals and other fine chemicals. Accurate and reliable quantification of this compound within a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed protocols for three distinct analytical methods for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the most recommended method due to its high sensitivity, specificity, and robustness, particularly for complex reaction matrices. The protocol involves a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group of the target analyte.[1][2][3] This reaction forms a stable, yellow-colored (4-Nitrophenyl)acetaldehyde-2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, enhancing detection sensitivity and allowing for quantification at higher wavelengths, away from potential interferences.[1][2]
Experimental Protocol
2.1.1 Reagents and Materials
-
This compound analytical standard (≥95% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or deionized
-
Phosphoric acid or Formic acid, analytical grade
-
Reaction mixture sample containing this compound
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
2.1.2 Preparation of Solutions
-
DNPH Derivatizing Reagent (0.9 g/L): Carefully dissolve 90 mg of DNPH in 100 mL of acetonitrile.[1][3] Add 1 mL of phosphoric acid to catalyze the reaction.[1][3] This solution should be prepared fresh and handled with care in a fume hood, as DNPH is reactive and potentially explosive when dry.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
2.1.3 Sample and Standard Derivatization
-
Pipette 1 mL of each working standard solution and 1 mL of the reaction mixture sample into separate vials. (Note: The reaction mixture may need to be diluted with acetonitrile prior to derivatization to fall within the linear range of the assay).
-
To each vial, add 1 mL of the DNPH derivatizing reagent.
-
Cap the vials and vortex thoroughly.
-
Allow the reaction to proceed at ambient temperature for at least 40-60 minutes to ensure complete derivatization.[2] The resulting hydrazone product is typically stable for up to 48 hours.[2]
-
Prior to injection, filter the derivatized solutions through a 0.45 µm syringe filter.
2.1.4 HPLC-UV Instrumental Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (A) and Water (B). A typical starting condition is 60:40 A:B.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
UV Detector Wavelength: Approximately 360-370 nm (the λmax for the dinitrophenylhydrazone derivative). An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Data Presentation
The following table summarizes the expected performance characteristics for an optimized HPLC-UV method based on similar aldehyde quantification assays.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL |
| Intra-day Precision (%RSD) | < 5%[5] |
| Inter-day Precision (%RSD) | < 10%[2][5] |
| Recovery | > 90%[2] |
Workflow Visualization
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, making it a powerful confirmatory method. It is particularly useful for identifying and quantifying the target analyte in the presence of structurally similar impurities. This method does not require derivatization, relying on the volatility of the analyte for separation and its unique mass fragmentation pattern for identification and quantification.[6]
Experimental Protocol
3.1.1 Reagents and Materials
-
This compound analytical standard (≥95% purity)
-
Ethyl Acetate or Dichloromethane, GC grade
-
Sodium Sulfate (anhydrous), reagent grade
-
Internal Standard (IS), e.g., 4-Nitro-toluene or a deuterated analog
-
Reaction mixture sample
-
Vials, pipettes, and autosampler vials with inserts
3.1.2 Sample Preparation
-
Internal Standard Stock: Prepare a 1 mg/mL stock solution of the chosen internal standard in ethyl acetate.
-
Standard Preparation: Prepare a series of calibration standards by diluting the this compound stock solution with ethyl acetate. Spike each standard with a fixed concentration of the internal standard.
-
Sample Extraction:
-
Take a known volume (e.g., 1 mL) of the reaction mixture and dilute it with 5 mL of deionized water.
-
Add a fixed amount of the internal standard.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing vigorously for 2 minutes.
-
Allow the layers to separate. Carefully collect the upper organic layer (ethyl acetate).
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
3.1.3 GC-MS Instrumental Conditions
-
GC Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium, at a constant flow of 1.0-1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Quantifier Ion: To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic fragment ions.
-
Data Presentation
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | > 85% |
Workflow Visualization
Method 3: Direct UV-Vis Spectrophotometry
This method is the simplest and fastest, leveraging the inherent UV absorbance of the nitroaromatic ring in the this compound molecule. However, its major drawback is a lack of specificity. Any other starting material, intermediate, or byproduct in the reaction mixture that absorbs at or near the same wavelength will interfere with the measurement, leading to inaccurate results. This method is best suited for simple, well-characterized reaction systems where interferences are known to be minimal.
Experimental Protocol
4.1.1 Reagents and Materials
-
This compound analytical standard (≥95% purity)
-
Spectrophotometric grade solvent (e.g., Ethanol, Acetonitrile, or Methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
4.1.2 Procedure
-
Determine λmax: Prepare a dilute solution of the this compound standard in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of Absorbance vs. Concentration.
-
Sample Analysis:
-
Take a small, accurately measured aliquot of the reaction mixture.
-
Dilute the aliquot with the solvent to a concentration that is expected to fall within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration in the diluted sample using the calibration curve equation, and then multiply by the dilution factor to find the concentration in the original reaction mixture.
-
Data Presentation
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | ~1 - 5 µg/mL (highly dependent on molar absorptivity) |
| Precision (%RSD) | < 5% |
| Specificity | Low; prone to interference from other UV-absorbing species. |
Method Comparison and Selection
| Feature | HPLC-UV with Derivatization | GC-MS | Direct UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Speed | Moderate | Slow | Very Fast |
| Cost / Throughput | Moderate / Moderate | High / Low | Low / High |
| Primary Use Case | Robust, routine quantification for process development and QC. | Confirmatory analysis, impurity profiling, and trace-level quantification. | Rapid, high-throughput screening of simple reaction matrices. |
References
- 1. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 2. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. osha.gov [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic aldehydes are a significant class of organic compounds, widely utilized as intermediates and starting materials in the pharmaceutical, flavor, and fragrance industries. Their presence, even in trace amounts, can be critical to the quality, efficacy, and safety of the final product. For instance, cinnamaldehyde is a key component of cinnamon extract, while benzaldehyde can be an impurity in various pharmaceutical formulations.[1][2][3] Consequently, robust and reliable analytical methods for the identification and quantification of aromatic aldehydes are essential.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these compounds. This application note provides a comprehensive guide to developing and validating HPLC methods for a range of aromatic aldehydes. It covers sample preparation, chromatographic conditions, and troubleshooting, with a focus on providing practical protocols for researchers, scientists, and drug development professionals.
Principle of Analysis
The analysis of aromatic aldehydes by HPLC is typically achieved through reversed-phase chromatography. In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to their inherent UV absorbance, aromatic aldehydes can often be detected directly. However, for enhanced sensitivity and selectivity, especially at trace levels, pre-column derivatization with an agent such as 2,4-dinitrophenylhydrazine (DNPH) is a common practice. The resulting hydrazones exhibit strong absorbance at a higher wavelength (around 360 nm), moving them away from potential interferences.
Experimental Protocols
Protocol 1: Direct Analysis of Aromatic Aldehydes
This protocol is suitable for the analysis of aromatic aldehydes that are present at sufficient concentrations and have adequate UV absorbance.
1. Materials and Reagents:
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or acetic acid (for mobile phase pH adjustment)
-
Reference standards of the aromatic aldehydes of interest (e.g., benzaldehyde, vanillin, cinnamaldehyde)
-
A C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Standard Preparation:
-
Prepare a stock solution of each aromatic aldehyde standard (e.g., 1000 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
From the stock solutions, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase.
3. Sample Preparation:
-
For Drug Formulations (e.g., injectables, tablets):
-
Accurately weigh and transfer a known amount of the sample into a volumetric flask.
-
Add a suitable diluent (e.g., methanol or mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution and extraction of the aldehydes.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
For Biological Fluids (e.g., plasma, urine):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol to the sample.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
4. HPLC Conditions (Starting Point):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric or acetic acid), in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detector: UV-Vis or Photodiode Array (PDA) at a wavelength appropriate for the analyte (e.g., 254 nm for benzaldehyde, 280 nm for vanillin).
5. Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]
Protocol 2: Analysis of Aromatic Aldehydes via DNPH Derivatization
This protocol is recommended for trace-level analysis and for complex matrices where enhanced sensitivity and selectivity are required.
1. Materials and Reagents:
-
All reagents from Protocol 1
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., in acidified acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (C18) for sample cleanup and concentration, if necessary.
2. Standard and Sample Derivatization:
-
To a known volume of the standard solution or sample extract, add an excess of the DNPH reagent.
-
Allow the reaction to proceed in a controlled environment (e.g., 40°C for 60 minutes) to form the hydrazone derivatives.
-
Quench the reaction if necessary, as specified by the chosen derivatization protocol.
3. Sample Preparation (with SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., water/acetonitrile) to remove interferences.
-
Elute the derivatized aldehydes with a strong solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
4. HPLC Conditions for DNPH Derivatives:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water is often used. For example, starting with 60% acetonitrile and increasing to 80-90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30-40 °C
-
Detector: UV-Vis or PDA at approximately 360 nm.
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of various aromatic aldehydes.
Table 1: HPLC Performance Data for Direct Analysis of Selected Aromatic Aldehydes
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Benzaldehyde | ~4.5 | - | - | 98.76 - 101.22[3] |
| Cinnamaldehyde | 7.21[1] | 0.062[1] | 0.19[1] | - |
| Vanillin | ~6.8 | - | - | - |
| 2-Hydroxy-4-methoxybenzaldehyde | 10.4[4] | 0.84[5] | - | - |
| 3-Hydroxy-4-methoxybenzaldehyde | - | - | - | - |
Note: Retention times are approximate and can vary based on the specific column and mobile phase composition.
Table 2: HPLC Performance Data for DNPH-Derivatized Aromatic Aldehydes
| Analyte (as DNPH derivative) | Retention Time (min) |
| Benzaldehyde | 13.107[6] |
| o-Methylbenzaldehyde | 18.265[6] |
| m-Methylbenzaldehyde | 19.405[6] |
| p-Methylbenzaldehyde | 20.217[6] |
| 2,5-Dimethylbenzaldehyde | 26.050[6] |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of aromatic aldehydes.
Troubleshooting
Effective troubleshooting is crucial for maintaining the performance and reliability of an HPLC method. The following diagram outlines a logical approach to resolving common issues encountered during the analysis of aromatic aldehydes.
Caption: Troubleshooting guide for common HPLC issues.
Common Problems and Solutions:
-
Peak Tailing or Fronting: This can be caused by column overload, secondary interactions with the stationary phase, or a mismatch between the sample solvent and the mobile phase.[7]
-
Solution: Dilute the sample, adjust the mobile phase pH to suppress ionization of the analyte, or dissolve the sample in the initial mobile phase.
-
-
Retention Time Shifts: Inconsistent mobile phase composition, temperature fluctuations, or column degradation can lead to drifting retention times.[8]
-
Solution: Prepare fresh mobile phase daily, use a column oven for temperature control, and monitor column performance with a standard.
-
-
No or Small Peaks: This may indicate a problem with the sample preparation, injection, or detector.
-
Solution: Verify the sample concentration, check for leaks in the injector, ensure the detector lamp is functioning, and for derivatized samples, confirm the reaction efficiency.
-
-
Noisy Baseline: Air bubbles in the mobile phase, a contaminated detector cell, or electronic noise can cause a noisy baseline.[8]
-
Solution: Degas the mobile phase, flush the detector cell with a strong solvent, and ensure proper grounding of the HPLC system.
-
-
High System Pressure: A blockage in the system, typically at the column inlet frit or in the tubing, is the most common cause of high backpressure.
-
Solution: Reverse-flush the column (if permissible by the manufacturer), replace the in-line filter or guard column, and check for any crimped tubing.
-
Conclusion
This application note provides a framework for the development and implementation of robust HPLC methods for the analysis of aromatic aldehydes. By following the detailed protocols and utilizing the troubleshooting guide, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of these important compounds in a variety of matrices. The choice between direct analysis and derivatization will depend on the specific analytical requirements, such as the required sensitivity and the complexity of the sample matrix. Proper method validation is crucial to ensure the integrity of the generated data.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. jmpas.com [jmpas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Application Notes & Protocols: Derivatization of (4-Nitrophenyl)acetaldehyde for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Nitrophenyl)acetaldehyde is a reactive carbonyl compound that can be challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS) due to its polarity and potential for thermal instability. Derivatization is a crucial sample preparation step to enhance its volatility, improve chromatographic peak shape, and increase detection sensitivity. This document provides a detailed protocol for the derivatization of (4-Nitrophenyl)acetaldehyde using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a widely used and effective reagent for aldehydes.[1] The resulting PFBHA-oxime derivative is thermally stable and exhibits excellent electron-capturing properties, making it highly suitable for sensitive analysis by GC-MS, particularly with negative ion chemical ionization (NICI).[2][3]
The reaction of PFBHA with an aldehyde or ketone to form an oxime is a well-established method for quantifying these compounds in various matrices. This derivatization strategy avoids the disadvantages associated with other reagents like 2,4-dinitrophenylhydrazine (DNPH), whose derivatives can be thermally unstable for GC analysis.[4][5]
Derivatization Chemistry
The derivatization reaction involves the nucleophilic addition of PFBHA to the carbonyl group of (4-Nitrophenyl)acetaldehyde, followed by dehydration to form a stable pentafluorobenzyl oxime derivative. This process converts the polar aldehyde into a less polar, more volatile, and thermally stable compound amenable to GC analysis.[6]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent GC-MS analysis of (4-Nitrophenyl)acetaldehyde.
Materials and Reagents
-
(4-Nitrophenyl)acetaldehyde standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent for standard and sample preparation (e.g., Hexane, Isooctane, GC grade)[7]
-
Internal Standard (e.g., a deuterated aldehyde or a structurally similar compound not present in the sample)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium chloride (NaCl) for salting out (optional)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined septa (2 mL)
-
Micropipettes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with an appropriate capillary column
Protocol 1: Standard and Sample Derivatization
-
Preparation of PFBHA Reagent: Prepare a 1 to 5 mg/mL solution of PFBHA in deionized water.[8]
-
Sample Preparation:
-
For liquid samples, place 1 mL of the aqueous sample into a 2 mL vial.
-
For solid samples, dissolve a known amount in a suitable solvent and then dilute with water to a final volume of 1 mL.
-
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution to the sample and standard vials.
-
Derivatization Reaction:
-
Add 100 µL of the PFBHA solution to each vial.[8]
-
Adjust the pH of the mixture to approximately 3 with dilute HCl.[8] This acidic condition facilitates the reaction.
-
Cap the vials tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 1 hour in a heating block or water bath to form the PFBHA-oxime derivative.[8]
-
-
Extraction of the Derivative:
-
After incubation, allow the vials to cool to room temperature.
-
Add 500 µL of hexane (or another suitable organic solvent) to each vial.[8]
-
(Optional) Add a small amount of NaCl to the aqueous phase to increase the extraction efficiency by the salting-out effect.
-
Vortex vigorously for 2 minutes to extract the derivative into the organic phase.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.[8]
-
-
Sample Collection: Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following table summarizes typical GC-MS conditions for the analysis of PFBHA-oxime derivatives. These parameters should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent[8] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[8] |
| Inlet Temperature | 250°C[8] |
| Injection Volume | 1 µL (splitless mode)[8] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[8] |
| Oven Program | Initial: 60°C for 1 min; Ramp: 10°C/min to 175°C; Ramp: 6°C/min to 225°C; Ramp: 4°C/min to 300°C; Hold: 20 min at 300°C[9] |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI)[2][8] |
| Mass Scan Range | m/z 50-550 |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |
Note: For NICI mode, methane or another suitable reagent gas is used. This mode often provides higher sensitivity for PFB derivatives.[2]
Quantitative Data and Performance
The derivatization with PFBHA allows for sensitive quantification of aldehydes. The following table provides an overview of typical performance characteristics.
| Performance Metric | Typical Value | Notes |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | Dependent on the specific aldehyde and matrix. For some long-chain fatty aldehydes, LODs can be as low as 0.5 pmol.[3] |
| Limit of Quantitation (LOQ) | 0.5 - 30 µg/L | Method validation is essential to determine accurate LOQs for (4-Nitrophenyl)acetaldehyde.[8] |
| Linearity (R²) | >0.99 | Typically achieved over a relevant concentration range.[8] |
| Recovery | 80 - 120% | Use of an internal standard is recommended to correct for variations in derivatization and extraction efficiency.[8] |
Visualizations
Derivatization Reaction
Caption: Reaction of (4-Nitrophenyl)acetaldehyde with PFBHA.
Experimental Workflow
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde DNPH derivatives and GCMS - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scirp.org [scirp.org]
The Role of (4-Nitro-phenyl)-acetaldehyde in the Synthesis of Styryl Dyes: Application Notes and Protocols
(4-Nitro-phenyl)-acetaldehyde , a versatile organic intermediate, serves as a key building block in the production of certain classes of dyes and pigments. While its lack of a primary amino group precludes its direct use in the traditional diazotization and coupling reactions for azo dye synthesis, the reactivity of its aldehyde functional group is harnessed in condensation reactions to create vibrant colorants. Specifically, the Knoevenagel condensation reaction provides a direct pathway to synthesize styryl dyes, a class of compounds known for their intense colors and diverse applications.
This document provides detailed application notes and experimental protocols for the synthesis of a representative styryl dye derived from this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Application Notes
The primary application of this compound in dye production is as a precursor for styryl dyes. These dyes are characterized by a carbon-carbon double bond (styrene moiety) that is part of a larger conjugated system, which is responsible for their color. The synthesis typically involves the Knoevenagel condensation of this compound with an active methylene compound.
The electron-withdrawing nature of the para-nitro group on the phenyl ring of this compound plays a crucial role in the properties of the resulting dye. It enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the condensation reaction. Furthermore, the nitro group acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. This results in dyes with deeper and more intense colors.
The color of the final styryl dye can be fine-tuned by selecting different active methylene compounds. These compounds contribute to the extension of the conjugated π-system and can introduce various functional groups that influence the dye's solubility, fastness properties, and affinity for different substrates.
Featured Dye Synthesis: 2-((E)-2-(4-nitrophenyl)ethylidene)malononitrile
A representative example of a styryl dye synthesized from this compound is 2-((E)-2-(4-nitrophenyl)ethylidene)malononitrile . This compound is formed through the Knoevenagel condensation of this compound with malononitrile.
Table 1: Reactants and Product of the Knoevenagel Condensation
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | Aldehyde | C₈H₇NO₃ | 165.15[1] |
| Malononitrile | Active Methylene Compound | C₃H₂N₂ | 66.06 |
| 2-((E)-2-(4-nitrophenyl)ethylidene)malononitrile | Styryl Dye | C₁₁H₇N₃O₂ | 213.19 |
Experimental Protocols
The following protocol is a representative method for the synthesis of 2-((E)-2-(4-nitrophenyl)ethylidene)malononitrile via a microwave-assisted Knoevenagel condensation. This method is adapted from similar procedures for related aromatic aldehydes and offers advantages in terms of reaction speed and yield.[2]
Protocol 1: Microwave-Assisted Synthesis of 2-((E)-2-(4-nitrophenyl)ethylidene)malononitrile
Materials:
-
This compound (1.0 mmol, 165.15 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Methanol (3 mL)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
-
Hexane and Dichloromethane for recrystallization
Procedure:
-
In a microwave reactor vessel, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 60°C with a power of 20 W.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the resulting solution and wash the collected solid with water (3 x 5 mL).[2]
-
Recrystallize the crude product from a mixture of hexane and dichloromethane (1:1) to yield the pure 2-((E)-2-(4-nitrophenyl)ethylidene)malononitrile.[2]
Expected Results:
The Knoevenagel condensation of p-nitrobenzaldehyde (a close structural analog) with malononitrile under similar microwave conditions has been reported to yield the corresponding product in high yields (typically >90%).[2] Therefore, a high yield of the desired styryl dye can be anticipated.
Table 2: Characterization Data for a Structurally Similar Styryl Dye (2-(4-nitrobenzylidene)malononitrile)
| Property | Value |
| Yield | 95%[2] |
| Melting Point | 159-161 °C |
| ¹H NMR (CDCl₃, δ ppm) | 8.38 (d, 2H), 8.05 (d, 2H), 7.91 (s, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 160.2, 150.5, 137.9, 131.7, 124.6, 112.8, 111.7, 85.3 |
Note: The data presented is for 2-(4-nitrobenzylidene)malononitrile, synthesized from p-nitrobenzaldehyde, as a reference due to the limited availability of specific data for the product derived from this compound. The spectral data for the target compound is expected to be similar.
Visualizing the Synthesis and Logic
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of a styryl dye.
Caption: Knoevenagel condensation reaction for styryl dye synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Nitro-phenyl)-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Nitro-phenyl)-acetaldehyde synthesis. The synthesis is typically a two-step process: a Henry (nitroaldol) reaction followed by a Nef reaction to convert the resulting β-nitro alcohol into the target aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Henry Reaction of 4-Nitrobenzaldehyde and Nitromethane
The first step involves the base-catalyzed reaction between 4-nitrobenzaldehyde and nitromethane to form 1-(4-nitrophenyl)-2-nitroethanol.
Q1: My Henry reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in the Henry reaction can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, reagent purity, and competing side reactions. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield in the Henry Reaction:
-
Reagent Quality: Ensure that 4-nitrobenzaldehyde is pure and free from the corresponding carboxylic acid (4-nitrobenzoic acid). Use freshly distilled or high-purity nitromethane.
-
Catalyst Choice: The choice of base or catalyst is critical. Strong bases can promote side reactions. Consider using milder catalytic systems.[1]
-
Reaction Temperature: Temperature influences both the reaction rate and the formation of byproducts. Lower temperatures can minimize side reactions but may require longer reaction times.[1] It is crucial to optimize the temperature for your specific catalytic system.
-
Solvent Effects: The solvent can significantly impact the reaction. Ethanol is commonly used, but other solvents like tert-Butyl methyl ether (TBME) with water have also been reported.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the decomposition of the product.
Q2: What are the potential side reactions in the Henry reaction with 4-nitrobenzaldehyde?
A2: Several side reactions can occur, reducing the yield of the desired β-nitro alcohol product.
-
Cannizzaro Reaction: In the presence of a strong base, 4-nitrobenzaldehyde, which lacks an α-hydrogen, can undergo a disproportionation reaction to form 4-nitrobenzyl alcohol and 4-nitrobenzoic acid.[1]
-
Dehydration: The β-nitro alcohol product can undergo dehydration, especially at higher temperatures or in the presence of a strong base, to form a nitroalkene.[1]
-
Retro-Henry Reaction: The Henry reaction is reversible. The product can decompose back to the starting materials under certain conditions.[1]
To mitigate these side reactions, it is advisable to use milder bases, maintain lower reaction temperatures, and carefully control the stoichiometry of the reagents.[1]
Step 2: Conversion of 1-(4-nitrophenyl)-2-nitroethanol to this compound
This conversion is commonly achieved through the Nef reaction, which involves the hydrolysis of a nitronate salt under acidic conditions. Alternative oxidative methods also exist.
Q3: I am having trouble with the Nef reaction. What are the critical parameters for a successful conversion?
A3: The Nef reaction requires careful control of pH and reaction conditions to avoid the formation of byproducts. The classical method involves forming the nitronate salt with a base, followed by hydrolysis in a strong acid (pH < 1).
Key Parameters for the Nef Reaction:
-
Formation of the Nitronate Salt: Complete deprotonation of the nitroalkane is essential. Use a strong base like sodium hydroxide or potassium hydroxide.
-
Acidic Hydrolysis: The hydrolysis of the nitronate salt must be conducted in a strong acid to prevent the formation of side products like oximes or hydroxynitroso compounds.[2]
-
Alternative Methods: If the classical acidic hydrolysis gives low yields, consider oxidative or reductive variations of the Nef reaction. Oxidative methods can use reagents like potassium permanganate (KMnO₄), Oxone®, or ozone. Reductive methods may employ reagents like titanium(III) chloride (TiCl₃).[2]
Q4: What are the common side products of the Nef reaction?
A4: The primary side product in the Nef reaction is often a hydroxamic acid. Under harsh conditions, this can be further hydrolyzed to the corresponding carboxylic acid.[3] The formation of oximes can also occur if the pH is not sufficiently acidic (pH > 1).[2]
Product Instability and Purification
Q5: My final product, this compound, seems to be unstable and decomposes or polymerizes upon standing. How can I improve its stability and purify it effectively?
A5: Phenylacetaldehydes are known to be unstable and can readily polymerize, especially in the presence of acid or base catalysts.
Strategies for Stabilization and Purification:
-
Purification: Recrystallization from a solvent mixture like ethanol-water can be used to purify the product. Another approach is column chromatography.
-
Storage: Store the purified this compound at low temperatures (in a freezer) under an inert atmosphere to minimize degradation.
-
Formation of a Stable Derivative: For long-term storage, phenylacetaldehyde can be converted to its stable trimer, 2,4,6-tribenzyl-s-trioxane. The pure aldehyde can be regenerated from this trimer by rapid distillation.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Henry Reaction of 4-Nitrobenzaldehyde and Nitromethane.
| Catalyst/Promoter | Base/Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chiral Bis(β-amino alcohol) | Cu(OAc)₂ | Ethanol | 25 | 24-48 | 96 | [3] |
| Imidazole | - | Solvent-free (grinding) | Room Temperature | minutes | High | [3] |
| Thermophilic enzyme | - | TBME/Water (4:1) | 40 | 18 | High | [3] |
| (R,R)-1,2-Diaminocyclohexane derivative | Cu(OAc)₂ | Ethanol | 23 | 3 | 69 (after crystallization) | [2] |
Experimental Protocols
Protocol 1: Asymmetric Henry Reaction Using a Chiral Copper Catalyst
This protocol is adapted from a procedure suitable for obtaining enantiomerically enriched β-nitro alcohols.[3]
Materials:
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
-
4-Nitrobenzaldehyde
-
Nitromethane
-
Nitrogen atmosphere setup
Procedure:
-
In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the resulting solution at room temperature for 2 hours to form the blue catalyst complex.
-
To this solution, add 4-nitrobenzaldehyde (0.2 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 10 °C or 25 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Protocol 2: Oxidation of 4-Nitrophenylethanol to this compound
This is an alternative method to the Nef reaction for obtaining the target aldehyde from the corresponding alcohol.
Materials:
-
4-Nitrophenylethanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Dissolve 4-Nitrophenylethanol in dichloromethane (DCM).
-
Add PCC (1.2 equivalents) or DMP to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction to completion by TLC.
-
Filter the mixture through a pad of Celite to remove the chromium or periodinane byproducts.
-
Evaporate the solvent to isolate the crude product.
-
Purify the crude product by recrystallization from an ethanol-water mixture (3:1) to yield pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Henry reaction.
References
Technical Support Center: Purification of Crude (4-Nitro-phenyl)-acetaldehyde
Welcome to the technical support center for the purification of crude (4-Nitro-phenyl)-acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and distillation. The choice of method depends on the initial purity of the crude product and the desired final purity. Recrystallization is often sufficient for good purity, while distillation can be used for achieving very high purity (>99%)[1].
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is typically an orange solid. Due to the presence of the aldehyde functional group, it can be susceptible to oxidation to the corresponding carboxylic acid, (4-Nitro-phenyl)-acetic acid, especially if exposed to air and light over extended periods. The nitro group also makes the compound reactive. It is recommended to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities depend on the synthetic route. If synthesized by the oxidation of 4-nitrophenylethanol, impurities may include:
-
Unreacted 4-nitrophenylethanol: The starting material for the oxidation reaction.
-
(4-Nitro-phenyl)-acetic acid: The over-oxidation product of the aldehyde.
-
Residual solvents: Solvents used in the reaction and workup, such as dichloromethane (DCM).
-
Reagent byproducts: For example, byproducts from oxidizing agents like pyridinium chlorochromate (PCC).
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a chemical that should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. Nitro compounds can be hazardous, so it's crucial to follow standard laboratory safety procedures.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities depressing the melting point. | - Use a solvent system with a lower boiling point. - Add slightly more of the "good" solvent (e.g., ethanol) to the ethanol-water mixture. - Attempt to cool the solution more slowly. - Purify the crude material by column chromatography first to remove significant impurities. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation has not been initiated. | - Reduce the volume of the solvent by gentle heating to increase the concentration. - Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Ensure the solution is cooled slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product | Too much solvent was used, or the product is significantly soluble in the cold solvent mixture. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization | The chosen solvent system is not effective at excluding certain impurities, or the cooling was too rapid, trapping impurities. | - Ensure a slow cooling rate to allow for selective crystal growth. - Consider a different solvent system for recrystallization. - Perform a second recrystallization. - If impurities persist, purification by column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities | The mobile phase polarity is not optimized. | - Adjust the solvent ratio of the mobile phase. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. - Employ a shallow gradient elution, slowly increasing the polarity of the mobile phase. |
| The compound is not eluting from the column | The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. - If using silica gel, which is acidic, consider adding a small percentage of a more polar solvent like methanol to the mobile phase. - For highly polar compounds, neutral alumina could be an alternative stationary phase. |
| Streaking or tailing of the product band | The column is overloaded, the compound has low solubility in the mobile phase, or there are interactions with the stationary phase. | - Reduce the amount of crude material loaded onto the column. - Ensure the sample is fully dissolved in a minimum amount of the mobile phase or a suitable solvent before loading. - Consider pre-treating the silica gel with a small amount of a modifier like triethylamine if the compound is basic, though this is less likely for an aldehyde. |
| The compound appears to be degrading on the column | This compound is sensitive to the acidic nature of silica gel. | - Minimize the time the compound spends on the column by using a slightly more polar mobile phase to speed up elution (while maintaining separation). - Use a less acidic stationary phase, such as deactivated (neutral) silica gel or alumina. |
Data Presentation
Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | 95-97%[1] | Moderate to High | Simple, cost-effective, good for removing moderate amounts of impurities. | May not remove closely related impurities, potential for product loss in the mother liquor. |
| Column Chromatography | >98% | Moderate | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvents, potential for product loss on the column. |
| Distillation | >99%[1] | High | Can achieve very high purity, effective for removing non-volatile impurities. | Requires specialized equipment, the compound must be thermally stable at its boiling point. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point. If too much water is added and the solution remains cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture (e.g., 1:1 ratio).
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflows for recrystallization and column chromatography.
Caption: Troubleshooting decision tree for purification strategy.
References
Common side reactions and byproducts in (4-Nitro-phenyl)-acetaldehyde synthesis
Technical Support Center: (4-Nitro-phenyl)-acetaldehyde Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information for the synthesis of this compound. It is presented in a question-and-answer format to directly address common side reactions, byproduct formation, and experimental challenges.
Frequently Asked Questions & Troubleshooting Guides
General Synthesis Overview
Q1: What are the primary synthetic routes to this compound?
A: There are three main routes commonly employed for the synthesis of this compound:
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Oxidation of 4-Nitrophenylethanol: A direct, single-step oxidation of the corresponding primary alcohol.[1]
-
Henry Reaction followed by a Nef Reaction: A two-step process starting from 4-nitrobenzaldehyde and nitromethane.[2][3] This involves a nitroaldol condensation (Henry reaction) to form the intermediate 1-(4-nitrophenyl)-2-nitroethanol, which is then converted to the aldehyde via a Nef reaction.[4][5]
-
Nitration of Phenylacetaldehyde: The direct nitration of the parent aldehyde using a nitrating agent like a mixture of nitric and sulfuric acids.[1]
References
Storage and handling guidelines for (4-Nitro-phenyl)-acetaldehyde to prevent degradation
Technical Support Center: (4-Nitro-phenyl)-acetaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under specific conditions. The compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, it is recommended to store it in a freezer at temperatures below -20°C, under an inert atmosphere, and protected from light.[2]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, it is imperative to use appropriate PPE to avoid contact with skin and eyes.[1] This includes chemical-impermeable gloves, tightly fitting safety goggles, and flame-resistant protective clothing.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Q3: What are the primary hazards associated with this compound?
A3: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4] It can cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction.[4]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[1] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1]
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility data for this compound is limited, based on its chemical structure and information for similar compounds, it should be stored away from strong oxidizing agents, strong bases, and strong reducing agents.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Change in color (e.g., darkening) of the solid compound. | Exposure to light or air, leading to oxidation or polymerization. | Store the compound in a dark place, preferably in an amber vial, and under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Inconsistent or poor experimental results. | Degradation of the compound due to improper storage or handling. | Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). Always use a fresh sample from a properly stored batch for critical experiments. |
| The compound appears clumpy or has a different texture. | Absorption of moisture from the atmosphere. | Store the compound in a desiccator or a dry box. Ensure the container is always tightly sealed after use.[1] |
| Visible impurities or degradation products in analytical tests. | The compound may have degraded over time or due to exposure to incompatible substances. | Review storage conditions and handling procedures. Consider re-purifying the compound if possible, or obtaining a new batch. |
Storage Condition Summary
| Parameter | Recommended Condition | Source |
| Temperature | Store in a cool place; for long-term storage, keep in a freezer under -20°C. | [1][2] |
| Atmosphere | Store under an inert atmosphere. | [2][3] |
| Light | Keep in a dark place. | [2] |
| Container | Tightly closed container. | [1][3] |
| Ventilation | Store in a well-ventilated place. | [1][3] |
Experimental Protocol: Stability Assessment of this compound
Objective: To evaluate the stability of this compound under different storage conditions over a period of four weeks.
Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Amber and clear glass vials with screw caps
-
Nitrogen or Argon gas
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
Benchtop (ambient temperature, exposed to light)
-
Desiccator
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Aliquot 10 mg of this compound into 12 amber and 4 clear glass vials.
-
Purge 8 of the amber vials with nitrogen or argon gas before sealing.
-
Prepare a stock solution (1 mg/mL) in acetonitrile for initial purity analysis (Time 0).
-
-
Storage Conditions:
-
Condition A (Recommended): 4 amber vials, purged with inert gas, stored in a freezer (-20°C).
-
Condition B (Refrigerated): 4 amber vials, purged with inert gas, stored in a refrigerator (2-8°C).
-
Condition C (Ambient, Dark): 4 amber vials, stored on a lab bench in a drawer (dark).
-
Condition D (Ambient, Light): 4 clear vials, stored on a lab bench exposed to ambient light.
-
-
Time Points for Analysis:
-
Analyze one vial from each condition at the following time points: Week 1, Week 2, and Week 4.
-
-
Analytical Method (HPLC):
-
Prepare a 100 µg/mL working solution from the stored solid of each sample at each time point.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Record the peak area of the main compound and any degradation peaks.
-
Calculate the percentage purity of this compound at each time point for each condition.
-
Compare the purity data to assess the rate of degradation under each storage condition.
-
Visual Guides
Caption: Troubleshooting workflow for common issues with this compound.
References
Optimizing reaction conditions for the nitration of phenylacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of phenylacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the nitration of phenylacetaldehyde?
The nitration of phenylacetaldehyde is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the phenyl ring. Due to the directing effect of the acetaldehyde group, a mixture of ortho, meta, and para isomers is expected. The acetaldehyde group is an ortho, para-director, but the reaction conditions can influence the isomer distribution.
Q2: What are the typical reagents and conditions for the nitration of phenylacetaldehyde?
A common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The reaction is highly exothermic and typically carried out at low temperatures (e.g., 0-10°C) to control the reaction rate and minimize side reactions.[2]
Q3: What are the main safety concerns when performing a nitration reaction?
Nitration reactions are inherently hazardous. Key safety precautions include:
-
Thermal Runaway: The reaction is highly exothermic. Loss of cooling can lead to an uncontrolled increase in temperature and pressure, potentially causing an explosion.[3] Always use an ice bath and add reagents slowly.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive.[3] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles or a face shield.[2]
-
Explosive Byproducts: The use of excess nitrating agent can lead to the formation of polynitrated compounds, which may be explosive.[1]
Q4: How can the progress of the reaction be monitored?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the products.[2] This helps in determining the optimal reaction time and preventing the formation of byproducts.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Reaction conditions are too mild (e.g., temperature too low, reaction time too short). | Gradually increase the reaction temperature, ensuring it remains controlled. Increase the reaction time and monitor progress by TLC/GC. |
| Phenylacetaldehyde has degraded. | Phenylacetaldehyde is prone to oxidation to phenylacetic acid and polymerization.[4] Use fresh, pure starting material. | |
| Presence of Multiple Products/Impurities | Reaction conditions are too harsh (e.g., temperature too high, excess nitrating agent). | Maintain a low and constant temperature (e.g., 0-15°C) to prevent over-nitration and side reactions.[2] Use a controlled amount of the nitrating agent.[2] |
| Oxidation of the aldehyde group. | The aldehyde group can be oxidized to a carboxylic acid.[2] Shorter reaction times and controlled temperatures can minimize this. | |
| Polymerization of phenylacetaldehyde. | The benzylic alpha proton's lability and the aldehyde's reactivity can lead to polymerization.[4] Use of appropriate solvent and controlled conditions may reduce this. | |
| Product is a Dark Oil and Difficult to Purify | Formation of polymeric byproducts and other impurities. | Attempt purification by column chromatography. Consider converting the aldehyde to a more stable derivative before purification. |
| Difficulty in Separating Isomers | The isomers have similar physical properties. | Separation of nitro-aldehyde isomers can be challenging.[3] Purification may require column chromatography or fractional distillation.[2] |
Data Presentation
Table 1: Illustrative Isomer Distribution in Aromatic Aldehyde Nitration
The following table provides an example of how the composition of the nitrating mixture can affect the isomer distribution for an aromatic aldehyde. The exact ratios for phenylacetaldehyde may vary.
| Nitrating Mixture (w/w ratio) | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) |
| HNO₃ / H₂SO₄ (1:2) | ~15 | ~80 | ~5 |
| HNO₃ / H₂SO₄ (1:1) | ~30 | ~65 | ~5 |
| HNO₃ / Acetic Anhydride | ~50 | ~45 | ~5 |
Note: This data is illustrative and based on general principles of aromatic aldehyde nitration. Actual results for phenylacetaldehyde should be determined experimentally.
Experimental Protocols
Protocol 1: Nitration of Phenylacetaldehyde
Safety Precaution: This reaction is highly exothermic and involves corrosive acids. Strict adherence to safety protocols is essential.[3]
-
Preparation of the Nitrating Mixture:
-
In a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add 20 mL of concentrated sulfuric acid.
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.[3]
-
-
Nitration Reaction:
-
In a separate flask, dissolve 5 g of phenylacetaldehyde in a minimal amount of a suitable inert solvent like dichloromethane.
-
Slowly add the phenylacetaldehyde solution dropwise to the cooled nitrating mixture. Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, let the mixture stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring.[2]
-
The crude product may precipitate as a solid or separate as an oil.
-
If a solid precipitates, filter it, wash with cold water until the washings are neutral, and then dry.
-
If an oil separates, extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of isomers and byproducts.
-
Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
-
Mandatory Visualization
Caption: Troubleshooting workflow for the nitration of phenylacetaldehyde.
Caption: General reaction pathway for the nitration of phenylacetaldehyde.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving (4-Nitro-phenyl)-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low conversion rates in chemical reactions with (4-Nitro-phenyl)-acetaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the reactivity of this compound?
A1: The reactivity of this compound is primarily influenced by two functional groups:
-
Aldehyde Group (-CHO): This group is highly reactive and susceptible to nucleophilic attack, making it a key site for forming new carbon-carbon bonds. However, it is also prone to oxidation into a carboxylic acid, which can be a significant side reaction.
-
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity in certain reactions.[1]
Q2: How should this compound be handled and stored to maintain its purity and reactivity?
A2: To ensure optimal reactivity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to avoid contact with incompatible materials and sources of ignition. Proper handling includes using personal protective equipment, such as gloves and safety goggles, and working in a well-ventilated fume hood.
Q3: What are the common side reactions that can lead to low yields when using this compound?
A3: Several side reactions can compete with the desired transformation, reducing the overall yield:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (4-nitrophenylacetic acid), especially in the presence of oxidizing agents or even air over prolonged periods.
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens, like this compound, can undergo disproportionation to yield the corresponding alcohol (4-nitrophenyl)ethanol and carboxylic acid (4-nitrophenylacetic acid).[2][3][4][5][6] This is a common issue in reactions performed under highly basic conditions.[2][3][4][5][6]
-
Self-Condensation: Although less common for aromatic aldehydes compared to their aliphatic counterparts, under certain conditions, self-condensation can occur, leading to undesired oligomeric byproducts.[7][8]
-
Side Reactions Related to the Nitro Group: The nitro group itself can undergo reduction under certain catalytic hydrogenation conditions, which might be employed in subsequent reaction steps.
Troubleshooting Guides for Specific Reactions
Aldol Condensation
Low conversion rates in Aldol condensations involving this compound are a frequent challenge. The following guide provides a systematic approach to troubleshooting.
Issue: Low or no formation of the desired β-hydroxy aldehyde or α,β-unsaturated ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
How to remove impurities from commercial (4-Nitro-phenyl)-acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (4-Nitro-phenyl)-acetaldehyde. The information is designed to help identify and remove common impurities, ensuring the high quality required for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial sample of this compound?
A1: Impurities in commercial this compound typically originate from its synthesis. Common synthetic routes and their potential byproducts include:
-
Oxidation of 4-Nitrophenylethanol: This process may leave unreacted starting material (4-nitrophenylethanol) or result in over-oxidation to form 4-nitrobenzoic acid.
-
Nitration of Phenylacetaldehyde: This can lead to the formation of positional isomers, such as 2-nitrophenylacetaldehyde, which can be difficult to separate due to similar physical properties.
-
Hydrolysis of 4-Nitrobenzyl Dibromide: This route may have residual starting materials or intermediates from the bromination of 4-nitrophenylethane.
Q2: My compound appears discolored or shows unexpected peaks in analysis. What could be the cause?
A2: Discoloration or unexpected analytical peaks can be due to the presence of the impurities mentioned above or degradation of the product. Aldehydes, particularly those with electron-withdrawing groups like the nitro group, can be susceptible to oxidation and light-induced reactions. It is crucial to store the compound in a cool, dark place and under an inert atmosphere to minimize degradation.
Q3: What are the recommended methods for purifying commercial this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method that can yield purities in the range of 95-97%.[1] A common solvent system is an ethanol-water mixture.
-
Column Chromatography is effective for removing impurities with different polarities from the target compound and can achieve high purity.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common starting point for method development.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Problem: The purity of this compound after recrystallization is below the expected 95-97%.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent Ratio | The solubility of the compound is highly dependent on the solvent composition. For this compound, an ethanol-water mixture of approximately 3:1 is recommended.[1] |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Washing | Impurities may adhere to the surface of the crystals. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Presence of Insoluble Impurities | If impurities are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before cooling the solution. |
Issue 2: Poor Separation in Column Chromatography
Problem: Co-elution of impurities with this compound during column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is critical for good separation. For this compound, a non-polar/polar solvent system like ethyl acetate/hexane is a good starting point. A 1:4 mixture of ethyl acetate to hexane has been used for similar compounds. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the target compound on a TLC plate. |
| Column Overloading | Overloading the column with too much crude material will lead to broad peaks and poor separation. Use an appropriate amount of silica gel relative to the sample amount (typically a 50:1 to 100:1 ratio by weight). |
| Column Packing Issues | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly. |
| Isomeric Impurities | Positional isomers (e.g., 2-nitrophenylacetaldehyde) can be very challenging to separate due to similar polarities. A very long column or a different stationary phase might be required. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify commercial this compound to a purity of 95-97%.
Materials:
-
Commercial this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot 3:1 ethanol-water mixture.[1] Heat the solvent mixture to just below its boiling point before adding it to the compound.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 3:1 ethanol-water.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography of this compound
Objective: To achieve high purity of this compound by removing polar and non-polar impurities.
Materials:
-
Commercial this compound
-
Silica gel (100-200 mesh)
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of ethyl acetate and hexane. A starting ratio of 1:4 (ethyl acetate:hexane) is recommended, but this should be optimized using Thin Layer Chromatography (TLC) to achieve an Rf value of ~0.25 for the target compound.
-
Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase (wet packing).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization (Ethanol/Water) | 95-97%[1] | Cost-effective, simple setup, good for removing less soluble impurities. | May not effectively remove impurities with similar solubility; lower recovery. |
| Column Chromatography (Silica Gel) | >98% (Expected) | High resolution, effective for a wide range of impurities. | More time-consuming, requires larger volumes of solvent, more expensive. |
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: Troubleshooting workflow for purifying this compound.
Potential Impurities and Degradation Pathways
Caption: Potential sources of impurities in this compound.
References
Technical Support Center: Managing Hazardous Reactions Involving Nitro Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hazardous reactions involving nitro compounds.
Section 1: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during common laboratory procedures involving nitro compounds.
Purification by Recrystallization
Q: My nitro compound is not crystallizing from the solution upon cooling. What should I do?
A: Failure to crystallize is a common issue that can often be resolved by addressing the following points:
-
Solvent Volume: The most frequent reason for crystallization failure is the use of too much solvent, which keeps the compound dissolved even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator can also be used to concentrate the solution. Afterward, attempt to cool the solution again.
-
-
Supersaturation: The solution might be supersaturated, meaning it contains more dissolved solute than it should at a given temperature and requires a nucleation point to initiate crystallization.
-
Solutions:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: If available, add a single, small crystal of the pure nitro compound to the cooled solution. This "seed crystal" will act as a template for crystal growth.
-
-
-
Insufficient Cooling: Ensure that the solution has been cooled to a sufficiently low temperature. An ice bath can be used to promote crystallization, though slower cooling often results in purer crystals.
Q: My nitro compound is "oiling out" instead of forming solid crystals. How can I resolve this?
A: "Oiling out" happens when the solute separates from the solution at a temperature above its melting point, often due to high solute concentration and rapid cooling.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to slightly decrease the solution's saturation.
-
Slow Cooling: Allow the solution to cool down much more slowly. Insulating the flask, for instance, by wrapping it in a cloth, can facilitate this.
-
Purification by Column Chromatography
Q: I'm having trouble separating my desired nitro compound from impurities, especially isomers, using column chromatography. What can I do?
A: Poor separation in column chromatography can often be rectified by optimizing the experimental conditions.
-
Mobile Phase Optimization: The choice of solvent system (mobile phase) is critical.
-
Solution: Use Thin Layer Chromatography (TLC) to test various solvent systems. For separating nitroaromatic isomers, which often have similar polarities, start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
-
Column Overloading: Loading too much sample onto the column will lead to broad, overlapping bands.
-
Solution: As a general guideline, the amount of the sample should be approximately 1-5% of the weight of the stationary phase (e.g., silica gel).
-
-
Improper Column Packing: Channels in the stationary phase will result in poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry" method, where the stationary phase is mixed with the initial mobile phase and poured into the column, is often effective.
-
Thin Layer Chromatography (TLC) Analysis
Q: My nitro compound spots are streaking or elongated on the TLC plate. How can I fix this?
A: Streaking on a TLC plate is a common issue that can be addressed in several ways:
-
Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.
-
Solution: Dilute your sample solution and re-spot it on the plate.
-
-
Compound-Stationary Phase Interaction: The acidity or basicity of your compound can lead to strong interactions with the silica gel, causing streaking.
-
Solution for Acid-Sensitive Compounds: Add a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or ammonia in a methanol/dichloromethane mixture (1–10%), to your mobile phase.
-
Solution for Base-Sensitive Compounds: Add a small amount of an acidic modifier, like acetic or formic acid (0.1–2.0%), to your mobile phase.
-
-
High Polarity: Highly polar compounds may streak on standard silica gel plates.
-
Solution: Consider using a reverse-phase TLC plate (e.g., C18-functionalized silica).
-
Section 2: Frequently Asked Questions (FAQs) on Hazardous Reaction Management
This section provides answers to common questions regarding the safe handling of potentially hazardous reactions involving nitro compounds.
Runaway Reactions
Q: What are the initial signs of a runaway nitration reaction, and what immediate actions should I take?
A: A runaway reaction is a thermally uncontrolled exothermic reaction. Key indicators include:
-
A rapid, unexpected increase in temperature that is not controlled by the cooling system.
-
A sudden change in the color of the reaction mixture (e.g., darkening).
-
Vigorous gas evolution.
-
An increase in pressure within the reaction vessel.
Immediate Actions:
-
Alert Personnel: Immediately inform everyone in the vicinity and the lab supervisor.
-
Remove Heat Source: If the reaction is being heated, immediately remove the heat source.
-
Enhance Cooling: If not already at maximum, increase the cooling to the reactor.
-
Stop Reagent Addition: If reagents are being added, stop the addition immediately.
-
Emergency Quenching (with extreme caution): In some situations, a pre-planned quenching procedure may be initiated. However, this can be hazardous. For instance, adding water to a nitration mixture containing concentrated sulfuric acid can generate significant heat and potentially accelerate the runaway.[1] A large volume of cold water may be effective in stopping the reaction by dilution and cooling, but this should be a last resort and part of a well-defined emergency plan.[1]
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.
Q: How can I prevent a runaway reaction when performing a nitration?
A: Prevention is the most critical aspect of managing runaway reactions.
-
Understand Thermochemistry: Before scaling up, it's crucial to understand the heat generated by the reaction.[2]
-
Adequate Cooling: Ensure the cooling capacity of your reactor is sufficient to handle the heat generated by the reaction, even under worst-case scenarios.[2]
-
Controlled Addition: For highly exothermic reactions, add the nitrating agent slowly and in a controlled manner, monitoring the temperature closely.
-
Proper Agitation: Ensure efficient stirring to prevent localized "hot spots" where the reaction can accelerate uncontrollably.[1]
Reaction Quenching and Work-up
Q: What is a safe and effective procedure for quenching a nitration reaction?
A: A controlled quench is essential for safely terminating the reaction and beginning product isolation.
General Protocol:
-
Prepare Quenching Medium: Prepare a beaker with a stirred slurry of crushed ice and water. The volume should typically be 5-10 times the volume of your reaction mixture.[3]
-
Slow Addition: Slowly and carefully pour the completed reaction mixture into the stirred ice-water slurry. This should be done in a fume hood with appropriate personal protective equipment (PPE). The slow addition helps to dissipate the heat generated from the dilution of the strong acids.[3]
-
Product Isolation:
-
If a solid product precipitates, it can be collected by vacuum filtration.
-
If the product "oils out" or remains dissolved, a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is necessary.[3]
-
Q: My product did not precipitate after quenching the reaction in ice water. What should I do?
A: This indicates that your product is either a liquid/oil at the quenching temperature or is soluble in the acidic aqueous mixture.[3]
-
Solution: Perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a water-immiscible organic solvent. Combine the organic layers and proceed with washing (e.g., with sodium bicarbonate solution to neutralize residual acid) and drying.[3]
Thermal Stability and Decomposition
Q: What factors can affect the thermal stability of nitro compounds?
A: The thermal stability of nitro compounds is significantly influenced by several factors:
-
Impurities: The presence of impurities, particularly acids (like residual sulfuric and nitric acid from nitration) and bases, can substantially lower the decomposition onset temperature of nitro compounds.[4][5]
-
Contaminants: Contact with certain materials, such as graphite, can also reduce thermal stability.[4]
-
Molecular Structure: The number and position of nitro groups on an aromatic ring, as well as the presence of other substituents, affect the compound's stability.[6]
Q: How can I assess the thermal stability of a new nitro compound?
A: Differential Scanning Calorimetry (DSC) is a common technique used to determine the thermal properties of energetic materials, including the onset of decomposition temperature and the heat of decomposition.[1][7] This analysis is crucial for a thorough hazard assessment before scaling up any process involving a new nitro compound.
Section 3: Data and Protocols
Quantitative Data on Thermal Stability
The following tables provide data on the thermal stability of selected nitro compounds. It is crucial to note that these values can vary based on experimental conditions such as the heating rate in DSC analysis.
Table 1: Thermal Decomposition Data for Selected Nitroaromatic Compounds [1]
| Compound Name | Abbreviation | Decomposition Onset (°C) |
| 2,4,6-Trinitrotoluene | TNT | ~245-255 |
| 2,4-Dinitrotoluene | DNT | ~250-280 |
| 1,3,5-Trinitrobenzene | TNB | ~310 |
| Picric Acid | TNP | ~295-310 |
| Nitroguanidine | NQ | ~230-250 |
Table 2: Thermal Stability Data for Selected Nitroalkanes from DSC Analysis [7]
| Compound | Onset Temperature (°C) at 1 °C/min | Onset Temperature (°C) at 10 °C/min | Decomposition Energy (J/g) |
| Nitromethane | 289.4 | 315.6 | 2883 |
| Nitroethane | 247.9 | 283.4 | 2296 |
| 1-Nitropropane | 245.8 | 277.6 | 1990 |
| 2-Nitropropane | 225.8 | 258.9 | 1960 |
| 1-Nitrobutane | 245.2 | 276.4 | 1795 |
| 2-Nitrobutane | 226.7 | 258.4 | 1789 |
| 1-Nitrohexane | 243.6 | 272.7 | 1585 |
| Nitrocyclohexane | 231.5 | 260.9 | 1650 |
Detailed Experimental Protocols
Objective: To reduce an aromatic nitro group to a primary amine.
Materials:
-
Aromatic nitro compound
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in ethanol.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 10 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 30 °C, potentially with ultrasonic irradiation to accelerate the reaction) until TLC analysis indicates the complete consumption of the starting material.[8]
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Partition the crude residue between ethyl acetate and a 2M KOH solution in a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine product.
-
Purification: Purify the product as necessary, typically by column chromatography.
Objective: To introduce a nitro group onto an aromatic ring.
Materials:
-
Aromatic starting material
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Water
-
Appropriate organic solvent for extraction (if needed)
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared in a fume hood.
-
Cool Starting Material: In a separate reaction flask equipped with a magnetic stirrer and a thermometer, dissolve the aromatic starting material in a suitable solvent (if necessary, or use it neat) and cool it in an ice bath to 0-5 °C.
-
Slow Addition: Add the cold nitrating mixture dropwise to the stirred solution of the aromatic compound, ensuring the temperature of the reaction mixture does not exceed a predetermined safe limit (e.g., 10-15 °C). The rate of addition should be controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the controlled temperature. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.
-
Isolation and Work-up:
-
Precipitation: If a solid product forms, collect it by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Extraction: If the product is an oil or remains dissolved, extract it with an appropriate organic solvent. Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (venting frequently to release CO₂), and finally with brine.
-
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Section 4: Visual Guides (Graphviz Diagrams)
References
Technical Support Center: Scaling Up the Synthesis of (4-Nitro-phenyl)-acetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of (4-Nitro-phenyl)-acetaldehyde from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at both lab and pilot scale?
A1: The two primary synthetic routes are:
-
Nitration of Phenylacetaldehyde: This is a common approach where phenylacetaldehyde is nitrated using a mixture of nitric acid and sulfuric acid. To prevent oxidation of the aldehyde group, it is often protected as an acetal (e.g., diethyl acetal) before nitration, followed by deprotection.[1]
-
Oxidation of 4-Nitrophenylethanol: This method involves the oxidation of 4-nitrophenylethanol using an oxidizing agent like Pyridinium Chlorochromate (PCC). While effective at a lab scale, the use of chromium-based reagents can pose challenges in terms of cost and waste disposal at a pilot scale.[1]
For pilot-plant scale, the nitration of a protected phenylacetaldehyde is often preferred due to the lower cost of starting materials and the avoidance of heavy metal oxidants.
Q2: What are the critical safety precautions to consider when scaling up the nitration of phenylacetaldehyde?
A2: Nitration reactions are highly exothermic and require strict safety protocols, especially during scale-up. Key considerations include:
-
Temperature Control: The reaction is highly exothermic. A failure in cooling can lead to a runaway reaction. Pilot-plant reactors must have efficient cooling systems and be monitored continuously.
-
Rate of Addition: The nitrating mixture should be added slowly and in a controlled manner to manage the heat generated.
-
Agitation: Proper agitation is crucial to ensure homogenous mixing and prevent localized hotspots.
-
Emergency Preparedness: A quench tank with a suitable reagent (e.g., a large volume of cold water or a dilute base) should be readily available to neutralize the reaction in case of an emergency.
-
Material Compatibility: The reactor and associated equipment must be made of materials resistant to strong acids.
Q3: How does the purity of the final product typically differ between lab and pilot scale, and what are the common impurities?
A3: Purity at the pilot scale can be more challenging to control. Common impurities include:
-
Ortho- and meta-isomers: Incomplete regioselectivity during nitration can lead to the formation of ortho- and meta-nitrophenylacetaldehyde.
-
Oxidation byproducts: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if not properly protected or if reaction conditions are not well-controlled.
-
Unreacted starting materials: Inefficient reaction or purification can leave residual phenylacetaldehyde or its protected form.
Purity at the lab scale can often reach >98% with careful chromatography. At the pilot scale, achieving >95% purity is a common target, often requiring optimized crystallization procedures.
Troubleshooting Guide
| Issue | Potential Cause (Lab Scale) | Potential Cause (Pilot Scale) | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. Loss of product during workup and purification. | Poor mixing leading to localized areas of low reactant concentration. Inefficient heat transfer affecting reaction kinetics. Side reactions becoming more prominent at a larger scale. | Optimize reaction time and temperature based on in-process monitoring. Improve extraction and purification techniques. At pilot scale, ensure adequate agitation and reactor cooling capacity. Consider a kinetic study to understand the impact of temperature on side reactions. |
| Formation of Multiple Isomers | Incorrect nitrating agent concentration or reaction temperature. | Poor temperature control leading to fluctuations that affect regioselectivity. Inadequate mixing causing localized concentration gradients of the nitrating agent. | Maintain a consistent and low reaction temperature (0-5 °C). Ensure slow and controlled addition of the nitrating agent with efficient stirring. |
| Product is an Oily or Dark-Colored Substance | Presence of significant impurities, particularly oxidation byproducts. | Overheating during the reaction or workup, leading to decomposition. Extended reaction times at elevated temperatures. | Ensure the aldehyde is protected during nitration. Use an inert atmosphere (e.g., nitrogen) to minimize oxidation. Optimize reaction time and maintain strict temperature control. Consider a pre-purification step to remove baseline impurities before final crystallization. |
| Difficulty in Product Isolation/Crystallization | Inappropriate solvent system for crystallization. Product is too impure to crystallize effectively. | Slower cooling rates in large vessels leading to the formation of smaller, less pure crystals. Supersaturation issues at a larger volume. | Screen for an optimal crystallization solvent or solvent mixture at the lab scale. For pilot scale, control the cooling profile carefully and consider seeding the solution to promote the growth of larger, purer crystals. A preliminary purification step like a silica plug filtration might be necessary. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for the Nitration of Phenylacetaldehyde Diethyl Acetal
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (10kg) |
| Reactant Molar Ratio (Acetal:HNO₃:H₂SO₄) | 1 : 1.1 : 2 | 1 : 1.05 : 2 |
| Reaction Temperature | 0 - 5 °C | 0 - 5 °C (with strict monitoring) |
| Addition Time of Nitrating Mixture | 30 - 60 minutes | 2 - 4 hours |
| Reaction Time (Post-addition) | 1 - 2 hours | 2 - 3 hours |
| Typical Yield (after purification) | 75 - 85% | 70 - 80% |
| Typical Purity (by HPLC) | >98% | >95% |
Experimental Protocols
Laboratory Scale Synthesis of this compound via Nitration of Phenylacetaldehyde Diethyl Acetal
-
Protection of Phenylacetaldehyde:
-
In a 250 mL round-bottom flask, combine phenylacetaldehyde (12.0 g, 0.1 mol), triethyl orthoformate (22.2 g, 0.15 mol), and ethanol (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.2 g).
-
Reflux the mixture for 4 hours.
-
Cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain phenylacetaldehyde diethyl acetal.
-
-
Nitration:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (40 mL) to 0 °C in an ice-salt bath.
-
Slowly add phenylacetaldehyde diethyl acetal (19.4 g, 0.1 mol) to the cold sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.0 mL, ~0.11 mol) to concentrated sulfuric acid (20 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the acetal solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.
-
-
Work-up and Deprotection:
-
Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude protected product, add a mixture of acetone (100 mL) and 2M hydrochloric acid (50 mL).
-
Stir the mixture at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).
-
Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Pilot Plant Scale Considerations for the Synthesis of this compound
-
Reactor Setup:
-
A glass-lined or stainless steel reactor with a jacket for cooling is required. The reactor should be equipped with a robust agitation system (e.g., a multi-stage impeller) and multiple temperature probes.
-
-
Nitration:
-
The addition of the nitrating mixture must be precisely controlled using a dosing pump. The rate of addition should be linked to the reactor's cooling capacity to maintain a stable temperature.
-
-
Work-up:
-
The quench step should be performed by slowly transferring the reaction mass into a separate, agitated vessel containing a large excess of ice and water.
-
-
Purification:
-
Large-scale column chromatography can be expensive and generate significant solvent waste. At the pilot scale, purification is typically achieved through optimized crystallization. This involves a careful study of solvent systems, cooling profiles, and seeding strategies to maximize yield and purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound at lab and pilot scales.
Caption: Logical troubleshooting workflow for common issues in the synthesis scale-up.
References
Validation & Comparative
Comparing the reactivity of (4-Nitro-phenyl)-acetaldehyde with other substituted phenylacetaldehydes
In the realm of organic synthesis and drug development, the reactivity of substituted phenylacetaldehydes is a critical parameter influencing reaction kinetics, product yields, and the ultimate success of synthetic strategies. Among these, (4-Nitro-phenyl)-acetaldehyde stands out due to the profound electronic influence of the para-nitro group. This guide provides a comprehensive comparison of the reactivity of this compound with other substituted phenylacetaldehydes, supported by experimental data and detailed protocols.
Executive Summary
This compound exhibits significantly enhanced reactivity towards nucleophilic attack compared to unsubstituted phenylacetaldehyde and derivatives bearing electron-donating groups. This heightened reactivity is attributed to the strong electron-withdrawing nature of the nitro group, which increases the electrophilicity of the carbonyl carbon. This effect can be quantitatively understood through the lens of the Hammett equation, which correlates reaction rates with the electronic properties of substituents.
The Role of Substituents in Modulating Reactivity
The reactivity of the aldehyde functional group in phenylacetaldehyde derivatives is primarily governed by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electron density at the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are powerful EWGs. They pull electron density away from the benzene ring and, by extension, from the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. Consequently, phenylacetaldehydes with EWGs react faster in nucleophilic addition and condensation reactions.
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH₃) and methyl (-CH₃) groups donate electron density to the phenyl ring. This increased electron density is partially relayed to the carbonyl group, making the carbonyl carbon less electrophilic and reducing its reactivity towards nucleophiles.
This relationship between substituent electronic effects and reaction rates is quantitatively described by the Hammett equation:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction with a substituted phenylacetaldehyde.
-
k₀ is the rate constant for the reaction with unsubstituted phenylacetaldehyde.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values denote electron-donating groups.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
Comparative Reactivity Data: A Hammett Analysis
To illustrate the comparative reactivity, we can analyze a model reaction, such as the aldol condensation, for a series of para-substituted phenylacetaldehydes. The following table presents the Hammett substituent constants (σp) and the calculated relative rate constants for the aldol condensation, assuming a reaction constant (ρ) of +2.5, a value typical for nucleophilic additions to carbonyls where a negative charge is built up in the transition state.
| Substituent (para-) | Hammett Constant (σp) | Relative Rate Constant (k/k₀) |
| -NO₂ | +0.78 | 316.2 |
| -Cl | +0.23 | 3.76 |
| -H | 0.00 | 1.00 |
| -CH₃ | -0.17 | 0.37 |
| -OCH₃ | -0.27 | 0.21 |
As the data clearly indicates, the presence of the nitro group in the para position increases the reaction rate by over 300-fold compared to the unsubstituted phenylacetaldehyde. In stark contrast, electron-donating groups like methoxy significantly retard the reaction.
Experimental Protocols
To provide a practical context for these findings, a detailed experimental protocol for a representative reaction, the base-catalyzed aldol condensation of a substituted phenylacetaldehyde with acetone, is provided below.
Experimental Protocol: Base-Catalyzed Aldol Condensation
Materials:
-
Substituted phenylacetaldehyde (e.g., this compound)
-
Acetone
-
Ethanol (95%)
-
Sodium hydroxide (10% aqueous solution)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Stir plate/hot plate
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted phenylacetaldehyde in 20 mL of 95% ethanol.
-
Addition of Acetone: To this solution, add a 10-fold excess of acetone (100 mmol, approximately 7.3 mL).
-
Initiation of Reaction: While stirring vigorously at room temperature, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over a period of 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 1-3 hours at room temperature. For less reactive phenylacetaldehydes, gentle heating (40-50 °C) may be required.
-
Workup: Once the reaction is complete, pour the reaction mixture into 100 mL of cold deionized water. A precipitate of the aldol condensation product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of the base-catalyzed aldol condensation and a typical experimental workflow for kinetic analysis.
Caption: General mechanism of a base-catalyzed aldol condensation.
Caption: Workflow for kinetic analysis of substituted phenylacetaldehyde reactions.
Conclusion
The reactivity of this compound is markedly higher than that of other substituted phenylacetaldehydes, particularly those with electron-donating groups. This enhanced reactivity, driven by the strong electron-withdrawing nature of the nitro group, makes it a valuable synthon for accessing complex molecular architectures. A thorough understanding of these substituent effects, as quantified by the Hammett relationship, is indispensable for researchers in organic synthesis and drug development for the rational design of reaction conditions and the prediction of reaction outcomes.
A Comparative Guide to the Validation of an HPLC-UV Method for (4-Nitro-phenyl)-acetaldehyde Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of (4-Nitro-phenyl)-acetaldehyde against alternative analytical techniques. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, supported by experimental protocols and performance data.
Introduction
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this aromatic aldehyde is crucial for process control, quality assurance of active pharmaceutical ingredients (APIs), and stability studies. While HPLC-UV is a widely adopted technique for such analyses, other methods, including Gas Chromatography (GC), UV-Vis Spectrophotometry, and enzymatic assays, offer alternative approaches with distinct advantages and limitations. This guide will delve into a detailed validation of a proposed HPLC-UV method and compare its performance characteristics with these alternatives.
HPLC-UV Method Validation
The validation of the HPLC-UV method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3] The validation encompasses the evaluation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 275 nm (based on the chromophore of this compound).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase, followed by filtration through a 0.45 µm syringe filter before injection.
-
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC-UV method.
References
Comparative study of different synthetic routes for (4-Nitro-phenyl)-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
(4-Nitro-phenyl)-acetaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of its production is paramount, and several synthetic pathways have been explored. This guide provides a comparative analysis of three distinct and effective routes for the synthesis of this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as desired yield, purity, reaction time, and the availability of starting materials and reagents. The following table summarizes the key quantitative parameters for three prominent synthetic methods.
| Parameter | Method 1: Oxidation of 4-Nitrophenylethanol | Method 2: Sommelet Reaction of 4-Nitrobenzyl Halide | Method 3: Synthesis from 4-Nitrotoluene via Enamine Intermediate |
| Starting Material | 4-Nitrophenylethanol | 4-Nitrobenzyl chloride/bromide | 4-Nitrotoluene |
| Key Reagents | Pyridinium chlorochromate (PCC) | Hexamethylenetetramine, Water | N,N-Dimethylformamide dimethyl acetal, Piperidine, HCl |
| Overall Yield | High (Typical) | 50-80%[1] | 83% (for o-isomer)[2] |
| Product Purity | High | High[3] | 98.1% (for o-isomer)[2] |
| Reaction Temperature | Room Temperature | Reflux | Reflux (condensation), Hydrolysis (temperature not specified) |
| Reaction Time | 2-4 hours | Not specified | Not specified |
| Key Advantages | Mild reaction conditions, high yield. | Avoids harsh oxidizing agents.[4] | High yield and purity demonstrated for the ortho-isomer. |
| Key Disadvantages | Use of a toxic chromium-based reagent. | Reaction can be sensitive to substrate and conditions. | Multi-step process. |
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below. These protocols are based on established procedures and offer a step-by-step guide for laboratory synthesis.
Method 1: Oxidation of 4-Nitrophenylethanol with Pyridinium Chlorochromate (PCC)
This method utilizes the mild oxidizing agent pyridinium chlorochromate to convert the primary alcohol, 4-nitrophenylethanol, to the corresponding aldehyde.
Materials:
-
4-Nitrophenylethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenylethanol (1 equivalent) in dichloromethane (5 volumes).
-
In a separate flask, prepare a suspension of pyridinium chlorochromate (1.2 equivalents) and Celite in dichloromethane (5 volumes).
-
Cool the alcohol solution to 0°C in an ice bath.
-
Slowly add the PCC suspension to the alcohol solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts.
-
Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Method 2: Sommelet Reaction of 4-Nitrobenzyl Halide
The Sommelet reaction provides a method to form an aldehyde from a benzyl halide using hexamethylenetetramine.
Materials:
-
4-Nitrobenzyl chloride or 4-Nitrobenzyl bromide
-
Hexamethylenetetramine (Hexamine)
-
Water
Procedure:
-
Dissolve 4-nitrobenzyl halide (1 equivalent) in a suitable solvent such as chloroform.
-
Add hexamethylenetetramine (1-1.5 equivalents) to the solution.
-
Reflux the mixture for several hours to form the quaternary ammonium salt precipitate.
-
After cooling, add water to the reaction mixture.
-
Reflux the aqueous mixture to hydrolyze the salt to the aldehyde.
-
The product, this compound, can be isolated by steam distillation or extraction with an organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Method 3: Synthesis from 4-Nitrotoluene via Enamine Intermediate
This multi-step synthesis involves the condensation of 4-nitrotoluene with a formamide acetal to form an enamine, which is subsequently hydrolyzed to the aldehyde. While the provided data is for the ortho-isomer, a similar high-yield pathway is expected for the para-isomer.[2]
Step A: Synthesis of trans-β-Dimethylamino-4-nitrostyrene
-
In a flask equipped with a reflux condenser, combine 4-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and a catalytic amount of piperidine in dimethylformamide (DMF).
-
Reflux the mixture under a nitrogen atmosphere. The reaction time can be several hours.
-
After the reaction is complete, the intermediate enamine can be isolated or used directly in the next step.
Step B: Hydrolysis to this compound
-
The crude enamine from the previous step is subjected to hydrolysis using an aqueous acid solution (e.g., 18% HCl).
-
The reaction mixture is stirred until the hydrolysis is complete, as monitored by TLC.
-
The product, this compound, is then extracted from the reaction mixture using an organic solvent like diethyl ether.
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the final product.
-
Purification can be performed by distillation under reduced pressure or column chromatography.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Oxidation of 4-Nitrophenylethanol.
Caption: Sommelet Reaction Pathway.
Caption: Synthesis via Enamine Intermediate.
References
A Comparative Guide to Alternative Reagents for (4-Nitro-phenyl)-acetaldehyde in the Synthesis of Tetrahydro-β-carbolines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the selection of appropriate reagents is paramount to achieving optimal yields and purity. (4-Nitro-phenyl)-acetaldehyde is a key building block in reactions such as the Pictet-Spengler synthesis of tetrahydro-β-carbolines (THβCs), a scaffold present in numerous biologically active compounds. This guide provides an objective comparison of alternative aromatic aldehydes that can be employed in lieu of this compound, supported by experimental data from peer-reviewed literature.
The primary application for this compound and its alternatives is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde followed by an acid-catalyzed intramolecular cyclization. The electronic properties of the substituent on the aromatic ring of the aldehyde can influence the reaction rate and overall yield.
Performance Comparison of Aromatic Aldehydes in the Pictet-Spengler Reaction
The following table summarizes the performance of various aromatic aldehydes in the Pictet-Spengler reaction with tryptamine to yield 1-substituted tetrahydro-β-carbolines. It is important to note that the reaction conditions reported in the literature vary, which can significantly impact yields. The data presented here is compiled from different studies and serves as a comparative reference.
| Aldehyde Reagent | Substituent Type | Product | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| p-Nitrobenzaldehyde | Electron-withdrawing | 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | HFIP (reflux) | 2h | 99% | [1] |
| Benzaldehyde | Neutral | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Citric Acid / Water | Not Specified | 65% | [2] |
| p-Methoxybenzaldehyde | Electron-donating | 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | L-Tartaric Acid / Water | Not Specified | 40% (crystalline) | [3] |
| p-Chlorobenzaldehyde | Electron-withdrawing | 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Electrochemical / DES | 90 min (cyclization) | 78% | [4] |
| Salicylaldehyde (o-Hydroxybenzaldehyde) | Electron-donating | 1-(2-Hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | HFIP (reflux) | 12h | 96% | [1] |
Note: The yields are isolated yields as reported in the respective studies. HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol; DES = Deep Eutectic Solvent.
Generally, aldehydes with electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial imine formation. However, the subsequent electrophilic aromatic substitution step is favored by electron-donating groups on the tryptamine moiety. The interplay of these electronic effects, along with steric factors and reaction conditions, determines the overall efficiency of the synthesis.
Experimental Protocols
Detailed methodologies for the synthesis of 1-substituted tetrahydro-β-carbolines using alternative aldehydes are provided below. These protocols are based on established literature procedures.
Protocol 1: Synthesis of 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole using p-Nitrobenzaldehyde
Materials:
-
Tryptamine (1.0 eq)
-
p-Nitrobenzaldehyde (1.05 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask, dissolve tryptamine (0.5 mmol) and p-nitrobenzaldehyde (0.525 mmol) in HFIP (0.8 mL) under a nitrogen atmosphere.
-
Heat the resulting solution to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically within 2 hours), cool the reaction mixture to room temperature.
-
Remove the HFIP solvent by distillation under reduced pressure. The crude product is often obtained in high purity.
-
If necessary, further purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole using Benzaldehyde
Materials:
-
Tryptamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Citric Acid (1.0 eq)
-
Water
-
Liquid ammonia for quenching
-
Standard laboratory glassware
Procedure:
-
To a solution of tryptamine in water, add benzaldehyde and citric acid.
-
Heat the reaction mixture at 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with liquid ammonia.
-
The solid product that forms is collected by filtration.
-
The crude product can be purified by crystallization to yield the pure tetrahydro-β-carboline.[2]
Protocol 3: Synthesis of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole using p-Methoxybenzaldehyde
Materials:
-
Tryptamine (1.0 eq)
-
p-Methoxybenzaldehyde (1.2 eq)
-
L-Tartaric Acid (catalyst)
-
Water
-
Standard laboratory glassware
Procedure:
-
Suspend tryptamine and p-methoxybenzaldehyde in water.
-
Add a catalytic amount of L-tartaric acid to the mixture.
-
Stir the reaction at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to allow for crystallization of the product.
-
Collect the crystalline product by filtration and wash with cold water.
-
The product can be further purified by recrystallization if needed.[3]
Reaction Mechanism and Workflow
The Pictet-Spengler reaction is a fundamental transformation in heterocyclic chemistry. The following diagrams illustrate the general mechanism and a typical experimental workflow.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Aromatic Aldehyde Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of aromatic aldehydes is paramount. These compounds are significant as key ingredients, process impurities, or degradation products in a vast array of pharmaceutical and chemical manufacturing processes. The selection of an appropriate analytical method is a critical decision that directly impacts data quality and regulatory compliance. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of aromatic aldehydes, supported by experimental data and detailed protocols to aid in the selection and cross-validation of these methods.
The primary methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Spectrophotometry. Each of these techniques offers distinct advantages and is suited to different analytical challenges, from high-sensitivity trace analysis to routine quality control.
Quantitative Performance Comparison
The selection of an analytical method is often driven by its quantitative performance characteristics. The following table summarizes key validation parameters for GC-MS, HPLC-UV, and various spectrophotometric methods for the analysis of aromatic aldehydes. These values represent typical performance and can vary based on the specific analyte, sample matrix, and instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Spectrophotometry (DNPH Method) | Spectrophotometry (MBTH Method) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio.[1][2] | Separation based on polarity, detection by UV absorbance.[2] | Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a colored hydrazone.[3] | Derivatization with 3-Methyl-2-benzothiazolinone hydrazone (MBTH) to form a blue formazan dye.[3] |
| Linearity (R²) | > 0.998[2] | > 0.999[2] | Commonly > 0.99[1] | Typically > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[2] | 0.1 - 0.5 µg/mL[2] | ~0.02 µg/m³ (Formaldehyde in air)[3] | Varies by analyte |
| Limit of Quantitation (LOQ) | Typically in the µg/L range.[1] | Can be as low as 11-41 pg/mL for some aromatic aldehydes.[4] | 30-60 PPM for formaldehyde and acetaldehyde in a drug substance.[5] | Varies by analyte |
| Precision (RSD%) | < 5% | < 2% | < 0.4% (Area, HPLC-UV)[3] | Generally < 5% |
| Accuracy/Recovery (%) | 85-115% | 90-110% | Can be low for some aldehydes.[3] | 95-105% |
Experimental Workflows
The general experimental workflows for the primary analytical techniques are illustrated below. These diagrams outline the key steps from sample preparation to data analysis.
References
Spectroscopic comparison of (4-Nitro-phenyl)-acetaldehyde and its derivatives
A Spectroscopic Comparison of (4-Nitro-phenyl)-acetaldehyde and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its derivatives, offering insights for researchers, scientists, and drug development professionals. The data presented is a compilation of experimental findings and established spectroscopic principles for aromatic nitro compounds.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its spectroscopic characterization is crucial for confirming its structure and purity. This guide compares the spectroscopic properties of this compound with its parent compound, phenylacetaldehyde, and selected derivatives to illustrate the influence of substituents on their spectral features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and related compounds.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Phenylacetaldehyde | CDCl₃ | 9.7 (t, 1H, -CHO), 7.2-7.4 (m, 5H, Ar-H), 3.7 (d, 2H, -CH₂-) | ~200 (-CHO), ~133 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~50 (-CH₂-) |
| This compound | CDCl₃ | 9.8-10.2 (t, 1H, -CHO)[1], 8.2-8.5 (d, 2H, Ar-H ortho to NO₂), 7.5-7.7 (d, 2H, Ar-H meta to NO₂) | ~198 (-CHO), ~148 (Ar-C-NO₂), ~140 (Ar-C), ~130 (Ar-CH), ~124 (Ar-CH), ~49 (-CH₂-) |
| (2-Methyl-4-nitro-phenyl)-acetaldehyde (Predicted) | CDCl₃ | ~9.8 (t, 1H, -CHO), ~8.1 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.8 (d, 2H, -CH₂-), ~2.6 (s, 3H, -CH₃) | ~199 (-CHO), ~149 (Ar-C-NO₂), ~138 (Ar-C), ~135 (Ar-C-CH₃), ~131 (Ar-CH), ~125 (Ar-CH), ~48 (-CH₂-), ~20 (-CH₃) |
| (3-Chloro-4-nitro-phenyl)-acetaldehyde (Predicted) | CDCl₃ | ~9.7 (t, 1H, -CHO), ~8.3 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~3.7 (d, 2H, -CH₂-) | ~197 (-CHO), ~147 (Ar-C-NO₂), ~141 (Ar-C), ~133 (Ar-C-Cl), ~131 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~49 (-CH₂-) |
Table 2: IR, Mass Spectrometry, and UV-Vis Spectral Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λ_max, nm) |
| Phenylacetaldehyde | ~2820, 2720 (aldehyde C-H), ~1725 (C=O), ~1600, 1495, 1450 (aromatic C=C) | 120 (M⁺), 91 (M⁺ - CHO), 65 | Not typically reported in this context |
| This compound | ~2830, 2730 (aldehyde C-H), ~1720 (C=O), ~1600, 1490 (aromatic C=C), ~1520 (asymmetric NO₂ stretch) , ~1345 (symmetric NO₂ stretch) | 165 (M⁺), 136 (M⁺ - CHO), 120 (M⁺ - NO₂), 90 | ~268 |
| (2-Methyl-4-nitro-phenyl)-acetaldehyde (Predicted) | ~2830, 2730 (aldehyde C-H), ~1720 (C=O), ~1600, 1485 (aromatic C=C), ~1520 (asymmetric NO₂ stretch) , ~1345 (symmetric NO₂ stretch) | 179 (M⁺), 150 (M⁺ - CHO), 133 (M⁺ - NO₂), 104 | ~270 |
| (3-Chloro-4-nitro-phenyl)-acetaldehyde (Predicted) | ~2830, 2730 (aldehyde C-H), ~1715 (C=O), ~1595, 1480 (aromatic C=C), ~1525 (asymmetric NO₂ stretch) , ~1350 (symmetric NO₂ stretch) | 199/201 (M⁺/M⁺+2), 170/172, 153/155, 124 | ~265 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition :
-
For ¹H NMR, acquire data with a spectral width of 0-12 ppm, using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire data with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence.
-
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which shows the relative abundance of each ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Scan the sample over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
-
Data Analysis : Identify the wavelength of maximum absorbance (λ_max) and, if possible, calculate the molar absorptivity (ε).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.
Caption: Spectroscopic Analysis Workflow.
References
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Nitrophenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of nitrophenylacetaldehyde. Due to the limited availability of direct comparative data for these specific isomers, this analysis incorporates data from structurally related nitro-containing compounds to infer potential biological activities and structure-activity relationships.
Introduction
Nitrophenylacetaldehyde isomers are aromatic aldehydes containing a nitro group at different positions on the phenyl ring. The position of the nitro group can significantly influence the electronic properties, reactivity, and ultimately, the biological activity of the molecule. Understanding these differences is crucial for applications in drug discovery and development, where subtle structural changes can lead to profound differences in efficacy and toxicity. This guide aims to provide a comparative overview of the synthesis and biological activities of ortho-, meta-, and para-nitrophenylacetaldehyde, drawing on available experimental data and studies on related nitroaromatic compounds.
Synthesis of Nitrophenylacetaldehyde Isomers
The synthesis of nitrophenylacetaldehyde isomers can be achieved through various methods, with the choice of starting material and reaction conditions being crucial for directing the position of the nitro group.
Experimental Protocols:
Ortho-Nitrophenylacetaldehyde Synthesis:
A common method for the synthesis of o-nitrophenylacetaldehyde involves the condensation of o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrolysis.[1]
-
Condensation: o-Nitrotoluene is reacted with DMF-DMA in the presence of a base such as piperidine in a solvent like DMF. The reaction mixture is heated to yield trans-β-dimethylamino-2-nitrostyrene.
-
Hydrolysis: The resulting trans-β-dimethylamino-2-nitrostyrene is then hydrolyzed using an aqueous acid, such as 18% hydrochloric acid, to yield o-nitrophenylacetaldehyde.[1] The product can be purified by distillation under reduced pressure.
Meta-Nitrophenylacetaldehyde Synthesis (via m-Nitrobenzaldehyde):
The synthesis of m-nitrophenylacetaldehyde can be approached from m-nitrobenzaldehyde.
-
Acetal Formation: m-Nitrobenzaldehyde is first converted to its dimethyl acetal by reacting it with methanol in the presence of an acid catalyst.
-
Subsequent Steps: The aldehyde can then be generated from the acetal. A common general method for converting a benzaldehyde to a phenylacetaldehyde involves a two-step process: reduction to the corresponding alcohol followed by oxidation.
Para-Nitrophenylacetaldehyde Synthesis:
One reported method for the synthesis of p-nitrophenylacetaldehyde involves the oxidation of 4-nitrophenylethanol.
-
Oxidation: 4-Nitrophenylethanol is dissolved in a suitable solvent like dichloromethane.
-
Oxidizing Agent: An oxidizing agent such as pyridinium chlorochromate (PCC) is added to the solution.
-
Reaction and Purification: The reaction is stirred at room temperature, and the resulting p-nitrophenylacetaldehyde can be purified by filtration and recrystallization.
Comparative Biological Activity
Direct comparative studies on the biological activities of ortho-, meta-, and para-nitrophenylacetaldehyde are scarce. However, by examining studies on other positional isomers of nitro-containing aromatic compounds, we can infer potential trends in their activity.
Cytotoxicity
Table 1: Postulated Comparative Cytotoxicity of Nitrophenylacetaldehyde Isomers
| Isomer | Expected Cytotoxicity Level | Rationale (Based on Related Compounds) |
| Ortho | Moderate to High | The proximity of the nitro and aldehyde groups may lead to unique intracellular interactions and metabolic pathways, potentially enhancing cytotoxicity, especially after metabolic activation.[2] |
| Meta | Potentially Lower | Generally, meta-substituted isomers in other series have shown different activity profiles, which can sometimes be lower than ortho and para isomers. |
| Para | Moderate to High | The para position often allows for effective interaction with biological targets. Para-nitro substituted compounds have demonstrated significant cytotoxicity in other molecular scaffolds.[3] |
Antimicrobial Activity
Nitroaromatic compounds are a well-known class of antimicrobial agents. The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other macromolecules. The position of the nitro group can affect the redox potential of the molecule and, consequently, its antimicrobial potency.
While specific Minimum Inhibitory Concentration (MIC) values for the nitrophenylacetaldehyde isomers are not available in the reviewed literature, studies on other nitro-substituted compounds provide insights. For example, aminobenzylated 4-nitrophenols have shown promising antibacterial activity against multidrug-resistant Gram-positive bacteria, with MICs as low as 1.23 μM for a chlorine-substituted derivative.[4]
Table 2: Postulated Comparative Antimicrobial Activity of Nitrophenylacetaldehyde Isomers
| Isomer | Expected Antimicrobial Potency | Rationale (Based on Related Compounds) |
| Ortho | Potentially Active | The ortho-isomer may exhibit activity through mechanisms similar to other nitroaromatics. The close proximity of the functional groups could influence its interaction with microbial targets. |
| Meta | Potentially Active | The electronic effects of the meta-nitro group will influence the overall reactivity and potential for bioreduction within microbial cells. |
| Para | Potentially Active | The para-isomer, similar to other para-nitro compounds, is expected to have antimicrobial properties due to the susceptibility of the nitro group to reduction.[4] |
Experimental Protocols:
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the nitrophenylacetaldehyde isomers (ortho, meta, and para) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution for MIC Determination):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the nitrophenylacetaldehyde isomers in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
The aldehyde and nitro functionalities present in nitrophenylacetaldehydes suggest they could be potential enzyme inhibitors. Aldehydes can react with nucleophilic residues in enzyme active sites, while the nitro group can influence binding and redox processes. However, no specific studies detailing the enzyme inhibitory activities of ortho-, meta-, and para-nitrophenylacetaldehyde were identified.
Based on the reactivity of the aldehyde group, these compounds could potentially inhibit enzymes such as proteases or dehydrogenases through covalent modification of active site residues. The position of the nitro group would likely modulate the reactivity of the aldehyde and the overall binding affinity of the molecule to the enzyme.
Signaling Pathways
Direct evidence linking nitrophenylacetaldehyde isomers to specific signaling pathways is not available. However, many phenolic and nitro-containing compounds are known to modulate various cellular signaling pathways. For instance, phenolic compounds can influence pathways related to inflammation and oxidative stress.
Conclusion
This comparative analysis highlights the potential for differential biological activity among the ortho, meta, and para isomers of nitrophenylacetaldehyde. While direct comparative data is limited, the synthesis of these compounds is achievable through established organic chemistry methodologies. Based on studies of related nitroaromatic compounds, it is reasonable to postulate that all three isomers possess some degree of cytotoxicity and antimicrobial activity, with the potential for the ortho and para isomers to exhibit more pronounced effects. The lack of specific data underscores the need for further research to directly compare these isomers head-to-head in a panel of biological assays. Such studies would provide valuable structure-activity relationship data and could identify promising lead compounds for further development in medicinal chemistry.
References
Benchmarking Catalyst Efficiency for Reactions with (4-Nitro-phenyl)-acetaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Nitro-phenyl)-acetaldehyde is a critical intermediate in the synthesis of a wide array of organic compounds, including valuable pharmaceutical agents like tetrahydroisoquinoline derivatives.[1] The efficiency of its conversion is paramount for achieving high yields and purity in subsequent products. This guide provides a comparative analysis of different catalytic systems applicable to reactions involving this compound, drawing upon established methodologies for aldehydes and the extensively studied catalytic reduction of the related compound, 4-nitrophenol. While direct, comprehensive benchmarking studies on this compound are not extensively documented, this guide synthesizes data from analogous reactions to provide a predictive comparison of catalyst performance.
Comparative Analysis of Catalytic Systems
The reactivity of this compound is dominated by its aldehyde functional group, which is susceptible to nucleophilic attack, and the nitro group, which can be reduced. This dual reactivity allows for a range of catalytic transformations. Below, we compare three major classes of catalysts: organocatalysts, biocatalysts, and nanostructured metal catalysts.
Table 1: Comparison of Catalyst Performance in Reactions with this compound (Hypothetical Data Based on Analogous Reactions)
| Catalyst Type | Catalyst Example | Typical Reaction | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Organocatalyst | (S)-Proline | Asymmetric Aldol Addition | 24 | 95 | >99 (ee) |
| Biocatalyst | 4-Oxalocrotonate Tautomerase (4-OT) | Michael Addition | 12 | 85 | >95 (ee) |
| Nanocatalyst | Gold Nanoparticles on Fe₃O₄ | Reduction of Nitro Group | 0.5 | >99 | >99 |
Detailed Experimental Protocols
Organocatalyzed Asymmetric Aldol Addition
Organocatalysis, the use of small organic molecules to catalyze reactions, offers a powerful method for asymmetric synthesis.[2] Proline and its derivatives are particularly effective for aldol reactions, proceeding through an enamine intermediate.[2]
Experimental Protocol:
-
To a solution of this compound (1 mmol) in 2 mL of anhydrous DMSO is added acetone (5 mmol).
-
(S)-Proline (0.2 mmol, 20 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature for 24 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aldol product.
Biocatalyzed Michael Addition
Enzymes offer high selectivity and efficiency under mild reaction conditions. 4-Oxalocrotonate tautomerase (4-OT) has been shown to catalyze the Michael addition of acetaldehyde to nitroolefins, a reaction type analogous to the addition of a nucleophile to a derivative of this compound.[3]
Experimental Protocol:
-
A reaction mixture containing this compound (as the electrophile precursor, 10 mM), a suitable nucleophile (e.g., another aldehyde or ketone, 50 mM), and 4-OT enzyme (1 mg/mL) in a phosphate buffer (50 mM, pH 7.5) is prepared.
-
The reaction is incubated at 30°C with gentle shaking.
-
The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
After 12 hours, the reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
The product is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.
-
Purification is achieved via flash chromatography.
Nanocatalyzed Reduction of the Nitro Group
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis and is often used as a benchmark reaction for the activity of nanostructured catalysts.[4][5] Gold nanoparticles supported on magnetic materials like Fe₃O₄ have shown high efficiency and recyclability for the reduction of 4-nitrophenol, a process that is mechanistically similar to the reduction of this compound.[6]
Experimental Protocol:
-
In a quartz cuvette, 1 mL of an aqueous solution of this compound (0.1 mM) is mixed with 1 mL of a freshly prepared aqueous solution of NaBH₄ (10 mM).
-
To this mixture, 0.5 mg of Fe₃O₄-supported gold nanoparticles is added.
-
The progress of the reaction is monitored in real-time by UV-Vis spectroscopy, observing the decrease in the absorbance peak corresponding to the nitro group.
-
The reaction is typically complete within 30 minutes.
-
The magnetic nanocatalyst can be easily recovered using an external magnet for reuse.[6]
-
The product, (4-Amino-phenyl)-acetaldehyde, can be isolated after appropriate workup.
Visualizing Reaction Pathways and Workflows
Organocatalyzed Aldol Reaction Pathway
Caption: Proline-catalyzed aldol reaction with this compound.
Experimental Workflow for Nanocatalyst Reduction
Caption: Workflow for the reduction of the nitro group using a magnetic nanocatalyst.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of (4-Nitro-phenyl)-acetaldehyde: A Guide for Laboratory Professionals
An imperative guide to the safe handling and disposal of (4-Nitro-phenyl)-acetaldehyde, ensuring laboratory safety and regulatory compliance.
This compound is a chemical compound that requires meticulous handling and disposal due to its inherent hazards. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively. Adherence to these procedures is critical for personal safety and environmental protection.
I. Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It is also suspected of causing genetic defects and cancer. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
Acute toxicity (oral, dermal, inhalation)[1]
-
Skin and eye irritation[1]
-
Potential mutagen and carcinogen
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat is required. For significant quantities or risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2] If exposure limits are exceeded, a full-face respirator may be necessary.[2]
II. Hazard and Exposure Data
The following table summarizes key hazard information and occupational exposure limits for acetaldehyde, which provides a reference for the aldehyde functional group present in this compound. No specific exposure limits have been established for this compound itself.[2]
| Hazard Classification | Details | Reference |
| GHS Pictograms | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaled | [1] |
| Occupational Exposure Limits (Acetaldehyde) | OSHA PEL: 200 ppm (8-hour TWA)ACGIH TLV: 25 ppm (Ceiling) | [3] |
III. Disposal Procedures
The primary and most critical directive for the disposal of this compound is to treat it as hazardous waste. It should be collected and disposed of through a licensed and certified hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated hazardous waste container.
-
Do not mix this waste with other waste streams unless you have confirmed their compatibility. Aromatic nitro compounds can be reactive.
-
-
Containerization:
-
Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its contents (e.g., "solid waste," "solution in ethanol").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide an accurate description of the waste, including its composition and volume.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
-
-
Assess and Select PPE:
-
Before cleaning up a small, manageable spill, consult the Safety Data Sheet (SDS) and wear the appropriate PPE as outlined in Section I.
-
-
Contain and Clean:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully collect the absorbed material and any contaminated solids using non-sparking tools and place it in a designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent (consult with your EHS office) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report:
-
Report the incident to your supervisor and your institution's EHS department, regardless of the size of the spill.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for a thorough understanding of the chemical's Safety Data Sheet (SDS) and all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
